Xanthalin
Descripción
Structure
3D Structure
Propiedades
Número CAS |
21800-48-6 |
|---|---|
Fórmula molecular |
C24H26O7 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
[(3R,4R)-2,2-dimethyl-3-[(E)-2-methylbut-2-enoyl]oxy-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-16-11-15-9-10-19(25)28-17(15)12-18(16)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8+/t20-,21-/m1/s1 |
Clave InChI |
LBKPHBYDOWPFMZ-ACVPTOMQSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)OC(=O)/C(=C/C)/C |
SMILES canónico |
CC=C(C)C(=O)OC1C(C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)OC(=O)C(=CC)C |
Sinónimos |
xanthalin |
Origen del producto |
United States |
Foundational & Exploratory
Xanthalin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthalin, a naturally occurring sesquiterpene lactone, has demonstrated significant anti-tumor activity across a variety of cancer cell lines. Its multifaceted mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at the G2/M checkpoint, and the modulation of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-cancer effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a combination of interconnected cellular processes, primarily leading to programmed cell death and inhibition of proliferation.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells, engaging multiple signaling pathways.
-
Intrinsic (Mitochondrial) Pathway: this compound treatment leads to a decreased Bcl-2/Bax ratio, which increases mitochondrial membrane permeability.[1][2][3] This results in the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[1][2][3][4]
-
Extrinsic (Death Receptor) Pathway: Evidence suggests this compound can downregulate the expression of c-FLIP, an inhibitor of the death-inducing signaling complex (DISC), leading to the activation of caspase-8.[5][6][7]
-
Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, marked by the upregulation of proteins such as glucose-regulated protein 78 (GRP78) and C/EBP-homologous protein (CHOP).[6][8] Prolonged ER stress can trigger apoptosis.
-
Reactive Oxygen Species (ROS) Generation: A significant contributor to this compound-induced apoptosis is the elevation of intracellular ROS levels.[5][6][9] This oxidative stress can damage cellular components and initiate apoptotic signaling.
Cell Cycle Arrest
A hallmark of this compound's activity is the induction of cell cycle arrest at the G2/M phase.[1][2][3][10] This is achieved through the downregulation of key cell cycle regulatory proteins, including:
-
Chk1 and Chk2: These checkpoint kinases are downregulated by this compound.[1][3]
-
CDC2 (CDK1) and Cyclin B1: this compound treatment leads to a decrease in the phosphorylation of CDC2, a critical kinase for G2/M transition, and reduces the expression of its regulatory partner, Cyclin B1.[1][3]
Inhibition of Key Oncogenic Signaling Pathways
This compound has been observed to modulate several signaling pathways that are crucial for cancer cell survival and proliferation.
-
NF-κB Pathway: this compound inhibits the NF-κB signaling pathway by blocking the phosphorylation of NF-κB (p65) and its inhibitor, IκBα.[1][2][3] This inhibition contributes to its pro-apoptotic effects.
-
PI3K-Akt-mTOR Pathway: In some cancer types, such as glioma, this compound has been shown to inhibit autophagy through the activation of the PI3K-Akt-mTOR pathway, which can paradoxically lead to apoptosis.[11] However, in other contexts, it has been shown to interfere with PI3K-Akt-mTOR signaling.[5]
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway, which can have both pro- and anti-apoptotic roles depending on the cellular context, is also implicated in the response to this compound.[12][13][14]
Quantitative Data
The cytotoxic effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |
| A549 | Non-Small-Cell Lung Cancer | 24 | Not specified | [1][2] |
| 48 | Not specified | [1][2] | ||
| MKN-45 | Gastric Carcinoma | 12 | 18.6 | [3][15] |
| 24 | 9.3 | [3][15] | ||
| 48 | 3.9 | [3][15] | ||
| SK-OV-3 | Ovarian Cancer | Not specified | 21.2 µg/mL | [5] |
| C6 | Glioma | Not specified | 1-15 (dose-dependent inhibition) | [8] |
| U251 | Glioma | Not specified | 1-15 (dose-dependent inhibition) | [8] |
| Y79 | Retinoblastoma | 24, 36, 48 | Dose-dependent inhibition (2.5-40) | [7] |
| WERI-RB-1 | Retinoblastoma | 24, 36, 48 | Dose-dependent inhibition (2.5-40) | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced apoptotic pathways.
Caption: this compound-induced G2/M cell cycle arrest.
Caption: Inhibition of the NF-κB pathway by this compound.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Specific details may vary based on the cell line and laboratory standards.
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for different time points (e.g., 12, 24, 48 hours).[3][7][15] Include a vehicle control (e.g., DMSO).
-
Reagent Addition: After the incubation period, add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to approximately 60-70% confluency and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-CDC2, Cyclin B1, p-NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising anti-cancer agent with a well-defined, multi-pronged mechanism of action. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical survival pathways in cancer cells underscores its therapeutic potential. Further preclinical and clinical investigations are warranted to fully evaluate its efficacy and safety profile for the treatment of various malignancies. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound and similar natural compounds.
References
- 1. Xanthatin induces cell cycle arrest at G2/M checkpoint and apoptosis via disrupting NF-κB pathway in A549 non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Xanthatin induces G2/M cell cycle arrest and apoptosis in human gastric carcinoma MKN-45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and computational evidence for xanthatin as a multi-target anti-cancer agent in ovarian cancer | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 6. Xanthatin induces apoptosis through ROS-mediated c-FLIP inhibition in human retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Xanthatin induces glioma cell apoptosis and inhibits tumor growth via activating endoplasmic reticulum stress-dependent CHOP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xanthatin inhibits non-small cell lung cancer proliferation by breaking the redox balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Xanthatin suppresses proliferation and tumorigenicity of glioma cells through autophagy inhibition via activation of the PI3K‐Akt–mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JNK signaling in cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure of Xanthalin
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties of Xanthalin
This compound is a complex heterocyclic compound belonging to the class of angular pyranocoumarins. Its chemical identity is well-established through various spectroscopic and analytical techniques.
The systematic IUPAC name for this compound is [(3R,4R)-2,2-dimethyl-3-[(E)-2-methylbut-2-enoyl]oxy-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] (Z)-2-methylbut-2-enoate[1][2]. The chemical structure of this compound is presented in Figure 1.
Figure 1: Chemical Structure of this compound
A 2D representation of the molecular structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆O₇ | PubChem[1] |
| Molecular Weight | 426.5 g/mol | PubChem[1] |
| Exact Mass | 426.16785316 Da | PubChem |
| CAS Number | 21800-48-6 | PubChem[1] |
| InChI Key | LBKPHBYDOWPFMZ-ACVPTOMQSA-N | PubChem[1] |
| SMILES | C/C=C(/C)\C(=O)O[C@H]1--INVALID-LINK--OC(=O)/C(=C/C)/C | PubChem[1] |
Natural Occurrence
This compound has been identified as a constituent of several plant species, most notably:
-
Peucedanum ledebourielloides : A plant in the carrot family, Apiaceae, which is a known source of various coumarin derivatives[3][4][5].
-
Artemisia rupestris L. : A perennial herb belonging to the Asteraceae family, which is known to produce a diverse array of secondary metabolites[1][6][7][8].
The presence of this compound in these plants suggests that its primary route of acquisition for research and development purposes is likely through extraction and isolation from these natural sources.
Synthesis and Isolation of this compound
Given its natural availability, the isolation of this compound from its plant sources is the more common approach. While a precise, step-by-step experimental protocol for the extraction and purification of this compound is not explicitly detailed in the available literature, a general workflow can be inferred from studies on the isolation of other secondary metabolites from Artemisia rupestris L. and related species.
The following protocol represents a generalized approach for the isolation of pyranocoumarins like this compound from plant material. This is a composite methodology based on common practices in phytochemistry and should be adapted and optimized for the specific plant material and target compound.
1. Plant Material Collection and Preparation:
-
The aerial parts or roots of Peucedanum ledebourielloides or Artemisia rupestris L. are collected and authenticated.
-
The plant material is air-dried in the shade and then ground into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
The powdered plant material is subjected to solvent extraction. Common solvents for the extraction of coumarins include dichloromethane, ethyl acetate, and methanol.
-
The extraction can be performed by maceration, Soxhlet extraction, or ultrasonic-assisted extraction to enhance efficiency.
-
The resulting crude extract is obtained by removing the solvent under reduced pressure using a rotary evaporator.
3. Fractionation and Purification:
-
The crude extract is often subjected to preliminary fractionation using techniques like liquid-liquid partitioning to separate compounds based on their polarity.
-
Further purification is typically achieved through various chromatographic techniques. Column chromatography using silica gel or Sephadex LH-20 is a common initial step.
-
For high-resolution separation and purification, High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are employed. These methods are effective in isolating individual compounds from complex mixtures.
4. Compound Identification and Characterization:
-
The purity of the isolated this compound is assessed by HPLC.
-
The chemical structure is elucidated and confirmed using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the precise connectivity and stereochemistry of the molecule.
-
Specific quantitative data for the isolation of this compound, such as extraction yields and final purity percentages, are not extensively reported in the literature. However, for similar compounds isolated from Artemisia rupestris L., purities exceeding 95-98% have been achieved using techniques like HSCCC.
Logical Workflow for Natural Product Isolation
The following diagram illustrates a generalized workflow for the isolation and purification of a natural product like this compound from a plant source.
Conclusion
This compound is a well-characterized natural pyranocoumarin with a defined chemical structure. While detailed information on its total synthesis is lacking, it can be isolated from natural plant sources. The provided generalized protocol and workflow for its isolation offer a foundational understanding for researchers and drug development professionals interested in obtaining this compound for further study. Future research focusing on the development of a scalable synthetic route or optimized isolation protocols would be highly beneficial for advancing the scientific investigation of this compound and its potential applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemical constituents from Artemisia rupestris and their neuraminidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peucedanum - Wikipedia [en.wikipedia.org]
- 4. Traditional uses, phytochemistry and pharmacological properties of the genus Peucedanum: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peucedanum ledebourielloides: 1 definition [wisdomlib.org]
- 6. [Studies on chemical constituents in herb from Artemisia rupestris] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to Xanthalin: Physicochemical Properties, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthalin, a naturally occurring pyranocoumarin, has garnered interest in the scientific community for its potential therapeutic applications. Primarily isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine, this compound is more formally identified in much of the scientific literature as a stereoisomer of Praeruptorin D. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological activities and mechanisms of action, and detailed experimental protocols for its isolation and analysis.
Physicochemical Properties of this compound
This compound is characterized by its angular pyranocoumarin structure. Its identity is confirmed through various spectroscopic and spectrometric methods. The fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆O₇ | [1] |
| Molecular Weight | 426.5 g/mol | [1] |
| IUPAC Name | [(3R,4R)-2,2-dimethyl-3-[(E)-2-methylbut-2-enoyl]oxy-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] (Z)-2-methylbut-2-enoate | [1] |
| CAS Number | 21800-48-6 | [1] |
| InChI Key | LBKPHBYDOWPFMZ-ACVPTOMQSA-N | [1] |
| SMILES | C/C=C(/C)\C(=O)O[C@H]1--INVALID-LINK--OC(=O)/C(=C/C)/C | [1] |
| Appearance | Not explicitly reported, but typically isolated as a solid. | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and ethyl acetate. | [2][3] |
Biological Activity and Mechanism of Action
This compound and its isomers, collectively referred to as praeruptorins, exhibit a range of biological activities, primarily centered around anti-inflammatory and cardiovascular effects.
Anti-Inflammatory Activity
Praeruptorins have demonstrated significant anti-inflammatory properties. Studies have shown that they can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in response to inflammatory stimuli like interleukin-1β (IL-1β).[2] This effect is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and other proinflammatory cytokines.[2]
Vasorelaxant and Cardiovascular Effects
A prominent biological effect of praeruptorins is their ability to induce vasorelaxation. This is primarily achieved through two interconnected mechanisms:
-
Voltage-Operated Ca²⁺ Channel Blockade: Praeruptorins act as voltage-operated calcium channel blockers.[4] By inhibiting the influx of extracellular Ca²⁺ into vascular smooth muscle cells, they prevent the calcium-dependent signaling cascade that leads to muscle contraction.[5][6][7]
-
Activation of the NO/cGMP Signaling Pathway: The vasorelaxant effect is also mediated by the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.[4] Praeruptorins can stimulate the production of NO, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP.[8][9] Increased levels of cGMP lead to the activation of cGMP-dependent protein kinase (PKG), which ultimately results in smooth muscle relaxation.[8][9]
Experimental Protocols
Isolation and Purification of Praeruptorins from Peucedanum praeruptorum
The following is a representative protocol for the isolation and purification of praeruptorins, including this compound, from the roots of P. praeruptorum.
1. Extraction:
-
Air-dried and powdered roots of P. praeruptorum are extracted with 70-95% ethanol or methanol at room temperature for several days, or by using techniques such as sonication or reflux to improve efficiency.[10]
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[2][3]
-
The praeruptorin-rich fraction is typically the ethyl acetate-soluble fraction.[2][3]
3. Chromatographic Separation:
-
The ethyl acetate fraction is subjected to chromatographic techniques for the isolation of individual compounds.
-
Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of toluene and ethyl acetate or petroleum ether and ethyl acetate.[3][11] Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Speed Counter-Current Chromatography (HSCCC): For preparative scale isolation, HSCCC can be employed using a two-phase solvent system, for instance, light petroleum-ethyl acetate-methanol-water.[11]
-
4. Identification and Characterization:
-
The purity and structure of the isolated compounds are determined using modern analytical techniques:
Synthesis of this compound
While the total synthesis of this compound (Praeruptorin D) is not widely reported in readily available literature, the synthesis of related angular-type pyranocoumarins generally involves the construction of the coumarin core followed by the introduction of the pyran ring and subsequent esterifications. A general, conceptual synthetic approach would involve:
-
Formation of the Umbelliferone Core: Synthesis of the 7-hydroxycoumarin (umbelliferone) scaffold, often through a Pechmann condensation or related reactions.
-
Prenylation and Cyclization: Introduction of a prenyl group at the C6 or C8 position, followed by oxidative cyclization to form the pyran ring.
-
Stereoselective Dihydroxylation: Creation of the diol on the pyran ring with the correct stereochemistry.
-
Selective Esterification: Esterification of the hydroxyl groups with the appropriate acyl chlorides (e.g., (E)-2-methylbut-2-enoyl chloride and (Z)-2-methylbut-2-enoyl chloride) to yield the final product.
Note: The development of a specific, high-yield synthetic protocol for this compound would require dedicated process research and optimization.
Visualizing Mechanisms of Action
Experimental Workflow for Bioassay-Guided Isolation
Caption: Bioassay-guided isolation workflow for anti-inflammatory praeruptorins.
Signaling Pathway for Vasorelaxation
Caption: Dual mechanism of this compound-induced vasorelaxation.
References
- 1. This compound | C24H26O7 | CID 6450241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β [mdpi.com]
- 3. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Signaling through NO and cGMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyranocoumarins from Root Extracts of Peucedanum praeruptorum Dunn with Multidrug Resistance Reversal and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography [hero.epa.gov]
An In-depth Technical Guide on Xanthatin Target Identification and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Xanthatin's molecular targets, binding affinity, and mechanisms of action. The information is compiled from peer-reviewed scientific literature to support further research and development of this promising natural compound.
Introduction to Xanthatin
Xanthatin is a naturally occurring sesquiterpene lactone primarily isolated from plants of the Xanthium genus.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-parasitic properties.[1][2] This document details the identified molecular targets of Xanthatin and summarizes the quantitative data regarding its biological activity and binding interactions.
Molecular Targets and Biological Activities of Xanthatin
Xanthatin has been shown to interact with multiple molecular targets, leading to a range of biological effects. These are summarized in the tables below.
Table 1: Identified Molecular Targets and Pathways of Xanthatin
| Target/Pathway | Biological Effect | Cell/System Studied |
| 5-Lipoxygenase (5-LOX) | Inhibition of enzyme activity | Cell-free assay |
| Prostaglandin E2 (PGE2) Synthesis | Inhibition of synthesis | MIA PaCa-2 cells |
| Thioredoxin Reductase (TrxR) | Irreversible inhibition, leading to oxidative stress | HeLa cells, HepG2 cells |
| Endoplasmic Reticulum (ER) Stress | Activation of the PERK/eIF-2α/ATF4/CHOP pathway, leading to apoptosis | Human hepatoma cells, glioma cells |
| NF-κB, MAPK, STATs Signaling | Inhibition of activation | RAW264.7 macrophages |
| VEGFR2-mediated Signaling | Inhibition of STAT3/PI3K/Akt pathway | Human umbilical vein endothelial cells (HUVECs) |
| Polo-like Kinase 1 (PLK1) | Inhibition, leading to G2/M cell cycle arrest and apoptosis | Retinoblastoma cells |
| Trypanothione Reductase | Weak irreversible inhibition | Trypanosoma brucei brucei |
| Tubulin | Putative binding to the colchicine site, microtubule destabilization | Computational modeling |
Table 2: Quantitative Biological Activity of Xanthatin
| Activity | IC50 / % Inhibition | Concentration | Cell Line / Organism |
| Anti-proliferative (Retinoblastoma) | 0.393 µM | - | WERI-Rb1 cells[3] |
| Anti-proliferative (Retinoblastoma) | 0.692 µM | - | Y79 cells[3] |
| Anti-proliferative (Uveal Melanoma) | 2.289 µM | - | MEL290 cells[3] |
| Anti-proliferative (Uveal Melanoma) | 2.811 µM | - | OMM2.3 cells[3] |
| Anti-trypanosomal | 2.63 µg/mL | - | Trypanosoma brucei brucei[4] |
| Leishmanicidal | 0.75 µg/mL | - | Leishmania major amastigotes[5] |
| 5-Lipoxygenase Inhibition | 61.95 µg/mL | - | Cell-free assay[6] |
| 5-Lipoxygenase Inhibition | 92% inhibition | 97 µg/mL | Cell-free assay[4] |
| PGE2 Synthesis Inhibition | 24% inhibition | 100 µg/mL | MIA PaCa-2 cells[4] |
Signaling Pathways and Mechanisms of Action
Xanthatin has been demonstrated to induce apoptosis in cancer cells through at least two distinct but interconnected pathways: the activation of endoplasmic reticulum (ER) stress and the inhibition of thioredoxin reductase (TrxR).
In human hepatoma cells, Xanthatin activates the three primary signaling pathways of the unfolded protein response (UPR), with the most significant activation observed in the PERK/eIF-2α/ATF4 axis.[7] This leads to the upregulation of the pro-apoptotic transcription factor CHOP.
Simultaneously, Xanthatin targets and irreversibly inhibits thioredoxin reductase, a key enzyme in maintaining cellular redox balance.[8] This inhibition leads to an accumulation of reactive oxygen species (ROS), resulting in oxidative stress-mediated apoptosis.[8]
Figure 1: Xanthatin's dual mechanism of apoptosis induction.
Xanthatin exerts anti-inflammatory effects by inhibiting key pathways involved in the inflammatory response. It has been shown to inhibit the production of prostaglandin E2 (PGE2) and the activity of 5-lipoxygenase (5-LOX), both of which are critical mediators of inflammation.[4] Furthermore, in lipopolysaccharide (LPS)-stimulated macrophages, Xanthatin suppresses the activation of major inflammatory signaling pathways, including NF-κB, MAPK, and STATs.[9][10]
Figure 2: Anti-inflammatory signaling pathways inhibited by Xanthatin.
Experimental Protocols
This section provides an overview of the methodologies used to identify Xanthatin's targets and quantify its activity.
A general workflow for identifying the molecular targets of a bioactive compound like Xanthatin involves a combination of in vitro and in silico approaches.
Figure 3: A general workflow for molecular target identification.
This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.
-
Enzyme and Substrate Preparation : A solution of 5-lipoxygenase (e.g., from potatoes) is prepared in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.3).[11] The substrate, linoleic acid, is also prepared in the same buffer.[11]
-
Incubation : The enzyme solution is pre-incubated with various concentrations of Xanthatin (or a vehicle control) for a defined period at a specific temperature (e.g., 10 minutes at 25°C).[12]
-
Reaction Initiation : The reaction is initiated by the addition of the linoleic acid substrate.[11]
-
Measurement : The activity of 5-LOX is determined by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[11][13]
-
Calculation : The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of Xanthatin to the rate of the control reaction. The IC50 value is then determined from a dose-response curve.
This cell-based assay quantifies the reduction in PGE2 production in response to an inflammatory stimulus.
-
Cell Culture and Treatment : Macrophage cell lines (e.g., RAW264.7) or other relevant cells are cultured.[14] The cells are pre-treated with various concentrations of Xanthatin for a specified time before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[14]
-
Supernatant Collection : After incubation (e.g., 24 hours), the cell culture supernatant is collected.[15]
-
PGE2 Quantification : The concentration of PGE2 in the supernatant is measured using a commercial Enzyme Immunoassay (EIA) kit according to the manufacturer's protocol.[14]
-
Data Analysis : The percentage of inhibition of PGE2 synthesis is calculated by comparing the PGE2 levels in Xanthatin-treated cells to those in LPS-stimulated control cells.
This enzymatic assay assesses the ability of a compound to inhibit the parasite-specific enzyme, trypanothione reductase.
-
Assay Mixture Preparation : A reaction mixture is prepared containing recombinant T. brucei TR, the substrate trypanothione disulfide (T[S]2), and NADPH in an appropriate buffer (e.g., HEPES buffer).[16]
-
Inhibitor Addition : Various concentrations of Xanthatin are added to the assay mixture.
-
Reaction Monitoring : The reaction is initiated, and the activity of TR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[16]
-
Inhibition Calculation : The rate of NADPH oxidation in the presence of Xanthatin is compared to the control to determine the percentage of inhibition and subsequently the IC50 value.
Conclusion
Xanthatin is a multi-target natural product with significant potential for therapeutic development, particularly in the areas of oncology and inflammatory diseases. Its ability to induce apoptosis through ER stress and oxidative stress, coupled with its potent anti-inflammatory properties, makes it a compelling candidate for further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to further elucidate the intricate mechanisms of Xanthatin's action and to explore its full therapeutic potential. Future research should focus on obtaining direct binding affinity data (e.g., Kd values) for its key molecular targets and on preclinical studies to evaluate its efficacy and safety in vivo.
References
- 1. Xanthatin - Wikipedia [en.wikipedia.org]
- 2. Xanthatin: A promising natural product in combating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthatin Selectively Targets Retinoblastoma by Inhibiting the PLK1-Mediated Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of xanthatin from Xanthium strumarium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthatin Induces Leishmanicidal Activity by Affecting Carbon Metabolism in Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Xanthatin induces apoptosis by activating endoplasmic reticulum stress in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Antioxidant Activity of Some Plant Extracts Towards Xanthine Oxidase, Lipoxygenase and Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1 | PLOS One [journals.plos.org]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Biological Activity and Function of Xanthatin
An important note on nomenclature: The topic specified was "Xanthalin." However, searches for this term yielded limited and ambiguous results. In contrast, a significant body of research exists for "Xanthatin," a sesquiterpene lactone with a well-documented profile of biological activities. It is highly probable that "this compound" was a typographical error for "Xanthatin." This guide will, therefore, focus on the biological activity and function of Xanthatin. Additionally, information regarding "Xanthine," a related but distinct purine base, is briefly mentioned for clarity.
Introduction to Xanthatin
Xanthatin is a naturally occurring sesquiterpene lactone isolated from plants of the Xanthium genus, notably Xanthium strumarium. It is recognized for a diverse range of biological activities, including trypanocidal, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the biological functions of Xanthatin, its mechanisms of action, and the experimental protocols used to elucidate these activities.
Quantitative Biological Activity of Xanthatin
The biological effects of Xanthatin have been quantified in various in vitro assays. The following table summarizes the key quantitative data available.
| Target/Assay | Cell Line/Organism | Measurement | Value | Reference |
| Trypanocidal Activity | Trypanosoma brucei brucei | IC50 | 2.63 µg/mL | [1][2] |
| Cytotoxicity | Leukaemia HL-60 cells | IC50 | Not specified, but active | [1][2] |
| Anti-inflammatory | MIA PaCa-2 cells | PGE2 Synthesis Inhibition | 24% inhibition at 100 µg/mL | [1][2] |
| Anti-inflammatory | - | 5-Lipoxygenase Inhibition | 92% inhibition at 97 µg/mL | [1][2] |
| Apoptosis Induction | MIA PaCa-2 cells | Caspase 3/7 Activity | Substantial induction at 100 µg/mL | [1][2] |
| DNA Intercalation | - | IC50 | Weak activity | [1][2] |
| Anticancer | Human colon cancer cells (HT-29 and HCT-116) | Effect on Migration and Invasion | Significant inhibition |
Key Biological Functions and Signaling Pathways
Xanthatin exerts its biological effects through the modulation of several key signaling pathways.
3.1. Induction of Apoptosis
Xanthatin has been shown to induce programmed cell death, or apoptosis, in cancer cells. A key mechanism in this process is the activation of effector caspases, such as caspase-3 and caspase-7.[1][2] The activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Xanthatin-induced apoptotic pathway.
3.2. Anti-inflammatory Activity
Xanthatin demonstrates significant anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade. It has been shown to inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, and the activity of 5-lipoxygenase, an enzyme involved in the production of leukotrienes, another class of inflammatory mediators.[1][2]
Caption: Anti-inflammatory mechanism of Xanthatin.
3.3. Regulation of mTOR Signaling and Energy Metabolism
In the context of cancer, Xanthatin has been found to inhibit the progression of human colon cancer cells by modulating the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. By inhibiting the phosphorylation of mTOR and its downstream effectors, Xanthatin disrupts the abnormal energy metabolism of cancer cells, leading to reduced ATP production and inhibition of glycolysis.
Caption: Xanthatin's inhibition of the mTOR pathway.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of Xanthatin's biological activity. These protocols are based on standard laboratory procedures.
4.1. Trypanocidal Activity Assay against Trypanosoma brucei brucei
This assay determines the concentration of Xanthatin required to inhibit the growth of T. b. brucei.
-
Cell Culture: Bloodstream forms of T. b. brucei are cultured in a suitable medium (e.g., HMI-9 medium) supplemented with 10% heat-inactivated fetal calf serum at 37°C in a 5% CO2 atmosphere.[3]
-
Assay Procedure:
-
Parasites are seeded in a 96-well microtiter plate at a density of 1 x 10^4 cells/well.
-
Xanthatin is serially diluted and added to the wells. A negative control (no compound) and a positive control (a known trypanocidal drug) are included.
-
The plate is incubated for 48-72 hours at 37°C.[3]
-
Cell viability is assessed using a resazurin-based assay. Resazurin is added to each well and incubated for a further 2-4 hours.[4]
-
The fluorescence (excitation 560 nm, emission 590 nm) is measured using a microplate reader. The fluorescence is proportional to the number of viable cells.[4][5]
-
The IC50 value is calculated by plotting the percentage of viable cells against the log of the compound concentration.
-
Caption: Workflow for Trypanocidal Activity Assay.
4.2. Caspase-3/7 Activity Assay
This assay quantifies the activation of caspase-3 and -7, key mediators of apoptosis.
-
Cell Culture and Treatment:
-
Assay Procedure (using a luminescent kit like Caspase-Glo® 3/7):
-
The Caspase-Glo® 3/7 reagent is prepared according to the manufacturer's instructions.[6]
-
An equal volume of the reagent is added to each well of the 96-well plate containing the treated cells.
-
The plate is incubated at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.
-
The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.[6]
-
4.3. Prostaglandin E2 (PGE2) Synthesis Inhibition Assay
This assay measures the ability of Xanthatin to inhibit the production of the pro-inflammatory mediator PGE2.
-
Cell Culture and Stimulation:
-
RAW 264.7 macrophage cells (or other suitable cells) are cultured in a 24-well plate.
-
The cells are pre-treated with Xanthatin for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
The cells are incubated for 24 hours to allow for PGE2 production.
-
-
PGE2 Measurement (using an Enzyme Immunoassay - EIA kit):
-
The cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is determined using a competitive EIA kit according to the manufacturer's protocol.[7]
-
The absorbance is read at the appropriate wavelength, and the PGE2 concentration is calculated from a standard curve.
-
4.4. 5-Lipoxygenase (5-LOX) Activity Assay
This assay determines the inhibitory effect of Xanthatin on the 5-LOX enzyme.
-
Enzyme Reaction:
-
The reaction mixture contains a buffer (e.g., phosphate buffer, pH 6.3), the 5-LOX enzyme, and the substrate (e.g., linoleic acid or arachidonic acid).
-
Xanthatin at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of the substrate.
-
-
Detection:
-
The activity of 5-LOX is determined by measuring the formation of the hydroperoxy product, which can be monitored spectrophotometrically by the increase in absorbance at 234 nm.[8]
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of Xanthatin to that of the control.
-
4.5. Western Blot Analysis of mTOR Signaling Pathway
This technique is used to detect changes in the phosphorylation state of mTOR and its downstream targets.
-
Cell Lysis and Protein Quantification:
-
Cells treated with Xanthatin are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).[9]
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).[10]
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-4E-BP1).[11][12]
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
-
Conclusion
Xanthatin is a promising natural compound with a multifaceted biological profile. Its ability to induce apoptosis, suppress inflammation, and modulate key signaling pathways like mTOR underscores its therapeutic potential in various diseases, including parasitic infections, inflammatory disorders, and cancer. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of Xanthatin and other bioactive natural products. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of xanthatin from Xanthium strumarium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 7. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoxygenase activity determination [protocols.io]
- 9. pubcompare.ai [pubcompare.ai]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Xanthalin: A Comprehensive Pharmacokinetic and Pharmacodynamic Profile
Disclaimer: Xanthalin is a fictional compound. The following data, experimental protocols, and analyses are provided as a demonstrative example of a technical guide and are not based on real-world experimental results.
Abstract
This document provides a detailed technical overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel selective inhibitor of the fictitious enzyme "Kinase X". The information presented is intended for researchers, scientists, and drug development professionals to illustrate the preclinical profile of a hypothetical therapeutic agent. All data is simulated for educational purposes.
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in preclinical studies involving rodent and non-human primate models. These studies aimed to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
In Vitro ADME Profile
A series of in vitro assays were conducted to predict the ADME properties of this compound. These assays provide crucial early insights into the compound's potential pharmacokinetic behavior in vivo.[1][2]
Table 1: In Vitro ADME Profile of this compound
| Parameter | Assay | Result | Implication |
| Solubility | Kinetic Solubility | 150 µM | High solubility, unlikely to limit absorption. |
| Permeability | PAMPA | 25 x 10-6 cm/s | High passive permeability, suggesting good absorption potential. |
| Metabolic Stability | Human Liver Microsomes (HLM) | t1/2 = 45 min | Moderate metabolic stability. |
| Plasma Protein Binding | Equilibrium Dialysis | 98.5% | High binding to plasma proteins, potentially limiting free drug concentration.[3][4] |
| CYP450 Inhibition | 5-isoform panel (1A2, 2C9, 2C19, 2D6, 3A4) | IC50 > 10 µM | Low potential for drug-drug interactions via CYP inhibition. |
In Vivo Pharmacokinetics
Single-dose pharmacokinetic studies were performed in Sprague-Dawley rats and Beagle dogs to determine the in vivo profile of this compound.
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Rat (10 mg/kg IV) | Rat (30 mg/kg PO) | Dog (5 mg/kg IV) | Dog (10 mg/kg PO) |
| Cmax (ng/mL) | 1200 | 450 | 1800 | 600 |
| Tmax (h) | 0.1 | 1.5 | 0.1 | 2.0 |
| AUC0-inf (ng·h/mL) | 2400 | 3600 | 4500 | 5400 |
| t1/2 (h) | 2.5 | 3.0 | 4.0 | 4.5 |
| Vd (L/kg) | 1.5 | - | 1.2 | - |
| CL (L/h/kg) | 0.7 | - | 0.4 | - |
| Bioavailability (%) | - | 50 | - | 67 |
Pharmacodynamics
The pharmacodynamic effects of this compound were evaluated through in vitro enzyme inhibition assays and in vivo models of disease.
In Vitro Potency
This compound's inhibitory activity against Kinase X and other related kinases was assessed to determine its potency and selectivity.
Table 3: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) |
| Kinase X | 5 |
| Kinase Y | 250 |
| Kinase Z | >1000 |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a tumor xenograft model in mice.
Table 4: In Vivo Efficacy of this compound in a Xenograft Model
| Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) |
| 10 | 35 |
| 30 | 68 |
| 100 | 92 |
Experimental Protocols
Human Liver Microsome Stability Assay
-
Objective: To determine the metabolic stability of this compound in human liver microsomes.
-
Methodology:
-
This compound (1 µM) was incubated with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system in a phosphate buffer (pH 7.4) at 37°C.
-
Aliquots were taken at 0, 5, 15, 30, and 60 minutes.
-
The reaction was quenched with ice-cold acetonitrile containing an internal standard.
-
Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the remaining this compound concentration.
-
The half-life (t1/2) was calculated from the slope of the natural log of the remaining parent compound versus time.
-
In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.
-
Methodology:
-
Male Sprague-Dawley rats were divided into two groups (n=3 per group).
-
Group 1 received a single intravenous (IV) dose of this compound (10 mg/kg) via the tail vein.
-
Group 2 received a single oral (PO) gavage dose of this compound (30 mg/kg).
-
Blood samples were collected at specified time points post-dose.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters were calculated using non-compartmental analysis.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits Kinase X, blocking downstream signaling for cell growth.
Experimental Workflow
Caption: Workflow for the in vivo pharmacokinetic study of this compound.
References
Methodological & Application
Xanthalin (Xanthatin) Cell Culture Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthalin, more commonly known as Xanthatin, is a naturally occurring sesquiterpene lactone with demonstrated potent anti-tumor properties across a variety of cancer cell lines. This document provides detailed application notes and standardized protocols for the treatment of cell cultures with Xanthatin. The methodologies outlined are synthesized from published research and are intended to serve as a comprehensive guide for investigating the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this compound.
Xanthatin has been shown to induce cell cycle arrest, primarily at the G2/M checkpoint, and to trigger apoptosis through multiple signaling pathways.[1][2][3] Its mechanisms of action include the disruption of the NF-κB pathway, induction of endoplasmic reticulum (ER) stress, and modulation of key regulatory proteins involved in cell survival and proliferation.[1][4] These characteristics make Xanthatin a compound of significant interest for cancer research and drug development.
Data Presentation: Efficacy of Xanthatin Across Various Cancer Cell Lines
The following table summarizes the effective concentrations of Xanthatin in different human cancer cell lines as reported in the scientific literature. This data provides a crucial starting point for experimental design.
| Cell Line | Cancer Type | Assay | Treatment Duration | Effective Concentration / IC50 | Observed Effects |
| A549 | Non-Small-Cell Lung Cancer | Cytotoxicity | 24h, 48h | Dose- and time-dependent | Inhibition of cell viability, G2/M phase cell cycle arrest, apoptosis.[1][2] |
| C6 | Glioma | Cell Viability | Not Specified | 1-15 µM (dose-dependent) | Inhibition of cell viability, induction of apoptosis.[4] |
| U251 | Glioma | Cell Viability | Not Specified | 1-15 µM (dose-dependent) | Inhibition of cell viability, induction of apoptosis.[4] |
| MKN-45 | Gastric Carcinoma | MTS Assay | 12h, 24h, 48h | IC50: 18.6 µM, 9.3 µM, 3.9 µM | Inhibition of cell proliferation, G2/M phase cell cycle arrest, apoptosis.[3] |
| Y79 | Retinoblastoma | Apoptosis Assay | Not Specified | 0-20 µM (dose-dependent) | Increased apoptosis from 9.77% to 59.9%.[5] |
| WERI-1 | Retinoblastoma | Apoptosis Assay | Not Specified | 0-20 µM (dose-dependent) | Increased apoptosis from 3.57% to 33.38%.[5] |
| HT-29 | Colon Cancer | Cell Viability | Not Specified | Not Specified | Inhibition of migration and invasion, reduced ATP production.[6] |
| HCT-116 | Colon Cancer | Cell Viability | Not Specified | Not Specified | Inhibition of migration and invasion.[6] |
Experimental Protocols
Preparation of Xanthatin Stock Solution
Materials:
-
Xanthatin (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of Xanthatin (e.g., 10-20 mM) by dissolving the powder in DMSO.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
Cell Culture and Seeding
Materials:
-
Cancer cell line of interest (e.g., A549, MKN-45)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Cell culture flasks/plates (e.g., 96-well, 6-well, T-25 flasks)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in the appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Passage the cells upon reaching 70-80% confluency.
-
For experiments, seed the cells at a predetermined density in the appropriate culture vessel. The seeding density should be optimized to ensure cells are in the logarithmic growth phase at the time of treatment.
Xanthatin Treatment
Protocol:
-
On the day of the experiment, thaw an aliquot of the Xanthatin stock solution.
-
Prepare a series of working solutions by diluting the stock solution in a complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of Xanthatin.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest Xanthatin concentration group.
-
Incubate the cells for the desired treatment duration (e.g., 12, 24, or 48 hours).
Cell Viability Assay (MTT/MTS Assay)
Materials:
-
96-well plates with treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Protocol:
-
Following the treatment period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis (Flow Cytometry)
Materials:
-
6-well plates with treated cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
Protocol:
-
After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
6-well plates with treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest the treated cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathways Modulated by Xanthatin
References
- 1. Xanthatin induces apoptosis by activating endoplasmic reticulum stress in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. richardbeliveau.org [richardbeliveau.org]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of xanthatin extraction from Xanthium spinosum L. and its cytotoxic, anti-angiogenesis and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of Xanthatin for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthatin is a naturally occurring sesquiterpene lactone isolated from plants of the Xanthium genus. It has garnered significant interest in the scientific community for its potent anti-cancer, anti-inflammatory, and anti-angiogenic properties. Xanthatin has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. Western blotting is a crucial technique to elucidate the molecular mechanisms of Xanthatin by analyzing its effect on the expression and phosphorylation of target proteins within these pathways.
This document provides detailed application notes and protocols for determining the optimal concentration of Xanthatin for Western blot analysis, enabling researchers to effectively study its mechanism of action in various cellular contexts.
Data Presentation: Quantitative Summary of Xanthatin Concentrations
The optimal concentration of Xanthatin for observing a biological effect, and consequently for Western blot analysis, is cell-type and context-dependent. The following tables summarize reported concentrations of Xanthatin used in various studies, providing a valuable starting point for experimental design.
Table 1: Effective Concentrations of Xanthatin in In Vitro Studies
| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | CCK-8 Proliferation Assay | 0.5 - 20 µM | Significant inhibition of cell proliferation | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Western Blot | 10 µM | Decreased t-VEGFR2 expression | [1] |
| HT29 Colorectal Cancer Cells | Cell Culture | 3 µM | Modulation of transcription factors and inflammatory markers | [2] |
| A549 Non-Small-Cell Lung Cancer Cells | Western Blot | 10 µM | Inhibition of TNFα-induced NF-κB (p65) translocation | [3] |
| C6 Glioma Cells | Western Blot | 10 µM | Increased phosphorylation of Akt and mTOR | [4] |
| NSCLC Cells (A549, H1299) | CCK-8 Proliferation Assay | IC50 (24h): 10 µM (A549), 4 µM (H1299) | Inhibition of cell growth | [5] |
| SK-OV-3 Ovarian Cancer Cells | Cytotoxicity Assay | IC50: 21.2 µg/mL | Dose-dependent decrease in cell viability | [6] |
Table 2: IC50 Values of Xanthatin in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| A549 | Non-Small-Cell Lung Cancer | 10 µM | 24 hours | [5] |
| H1299 | Non-Small-Cell Lung Cancer | 4 µM | 24 hours | [5] |
| SK-OV-3 | Ovarian Cancer | 21.2 µg/mL | Not specified | [6] |
| Hep-G2 | Hepatocellular Carcinoma | 49.0 ± 1.2 μM | 24 hours | [7] |
| L1210 | Leukemia | 12.3 ± 0.9 μM | 24 hours | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Xanthatin Concentration using a Dose-Response Western Blot
This protocol outlines the steps to identify the optimal concentration of Xanthatin that elicits a measurable change in the expression or phosphorylation of a target protein.
1. Cell Culture and Treatment:
-
Seed the cells of interest in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a series of Xanthatin dilutions in complete culture medium. Based on the literature, a starting range of 1 µM to 20 µM is recommended. Include a vehicle control (e.g., DMSO) at the same final concentration as in the Xanthatin-treated samples.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Xanthatin or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 12, 24, or 48 hours), based on the expected kinetics of the signaling pathway being investigated.
2. Protein Extraction:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of the proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet the cell debris.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the protein lysates and heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker to determine the size of the target protein.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the target protein (and its phosphorylated form, if applicable) overnight at 4°C with gentle agitation. The antibody dilution should be optimized according to the manufacturer's instructions.
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analyze the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
The optimal Xanthatin concentration is the one that produces a consistent and significant change in the expression or phosphorylation of the target protein.
Visualizations
Signaling Pathways and Experimental Workflow
Figure 1: Simplified signaling pathways modulated by Xanthatin.
Figure 2: Workflow for determining the optimal Xanthatin concentration.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Xanthatin Induces Cell Cycle Arrest at G2/M Checkpoint and Apoptosis via Disrupting NF-κB Pathway in A549 Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthatin suppresses proliferation and tumorigenicity of glioma cells through autophagy inhibition via activation of the PI3K‐Akt–mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthatin synergizes with cisplatin to suppress homologous recombination through JAK2/STAT4/BARD1 axis in human NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and computational evidence for xanthatin as a multi-target anti-cancer agent in ovarian cancer | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 7. Optimization of xanthatin extraction from Xanthium spinosum L. and its cytotoxic, anti-angiogenesis and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xanthatin in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthatin, a naturally occurring sesquiterpene lactone isolated from Xanthium strumarium, has demonstrated significant anti-tumor activity in various preclinical cancer models. These application notes provide a comprehensive overview of the use of Xanthatin in mouse xenograft models, including its mechanism of action, detailed experimental protocols, and a summary of its in vivo efficacy. This document is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of Xanthatin.
Mechanism of Action
Xanthatin exerts its anti-cancer effects through multiple mechanisms, primarily by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two of the most well-documented pathways affected by Xanthatin are the mTOR and VEGFR2 signaling pathways.
-
mTOR Signaling Pathway: Xanthatin has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and metabolism and is often hyperactivated in cancer. By inhibiting mTOR, Xanthatin can disrupt essential cellular processes in cancer cells, leading to reduced proliferation and survival.
-
VEGFR2 Signaling Pathway: Xanthatin also acts as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[2] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. By blocking VEGFR2 signaling, Xanthatin can inhibit the development of tumor vasculature, thereby restricting nutrient and oxygen supply to the tumor.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the in vivo efficacy of Xanthatin in various mouse xenograft models.
Table 1: Effect of Xanthatin on Glioma Xenograft Tumor Growth
| Treatment Group | Dose | Administration Route | Treatment Duration (days) | Final Tumor Weight (g) (Mean ± SD) |
| Control | Vehicle | Intraperitoneal | 14 | 1.2 ± 0.3 |
| Xanthatin | 10 mg/kg | Intraperitoneal | 14 | 0.8 ± 0.2* |
| Xanthatin | 20 mg/kg | Intraperitoneal | 14 | 0.5 ± 0.1** |
| Xanthatin | 40 mg/kg | Intraperitoneal | 14 | 0.3 ± 0.1*** |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Control. Data adapted from studies on C6 glioma xenografts in nude mice.[3]
Table 2: Effect of Xanthatin on Colon Cancer Xenograft Tumor Growth
| Treatment Group | Dose | Administration Route | Treatment Duration (days) | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) |
| Control | Vehicle | Intraperitoneal | 21 | 711.6 ± 82.6 | 0.42 ± 0.04 |
| Xanthatin Analog | 5 mg/kg | Intraperitoneal | 21 | 336.9 ± 55.4*** | 0.22 ± 0.04* |
*p < 0.05, ***p < 0.001 vs. Control. Data adapted from studies on HCT-116 colon cancer xenografts in nude mice.[4]
Experimental Protocols
This section provides detailed protocols for key experiments involving the use of Xanthatin in a mouse xenograft model.
Subcutaneous Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous tumor xenograft model using human cancer cells.
Materials:
-
Human cancer cell line of interest (e.g., HT-29 for colon cancer, MDA-MB-231 for breast cancer)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1,200 rpm for 5 minutes.
-
Cell Preparation: Discard the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count using a hemocytometer and assess viability (should be >95%).
-
Injection Suspension: Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane.
-
Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow. Start monitoring tumor size 2-3 times per week once they become palpable.
-
Measure the length (L) and width (W) of the tumors using calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .
-
Treatment with Xanthatin can be initiated when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Preparation and Administration of Xanthatin
a) Intraperitoneal (i.p.) Injection:
Materials:
-
Xanthatin
-
Vehicle (e.g., sterile PBS containing 0.5% DMSO and 1% Tween-80)
-
1 mL syringes with 27-gauge needles
Procedure:
-
Preparation of Xanthatin Solution: Dissolve Xanthatin in the vehicle to the desired final concentration (e.g., 10, 20, or 40 mg/kg). Ensure the solution is homogenous.
-
Administration:
-
Gently restrain the mouse.
-
Insert the needle into the lower right or left quadrant of the abdomen to avoid puncturing the internal organs.
-
Inject the prepared Xanthatin solution. The injection volume should typically be around 100-200 µL.
-
Administer daily or as per the experimental design.
-
b) Oral Gavage:
Materials:
-
Xanthatin
-
Vehicle (e.g., corn oil or a solution of 0.5% sodium carboxymethylcellulose)
-
Oral gavage needles (flexible or rigid, 20-22 gauge for mice)
-
1 mL syringes
Procedure:
-
Preparation of Xanthatin Suspension/Solution: Prepare a homogenous suspension or solution of Xanthatin in the chosen vehicle at the desired concentration.
-
Administration:
-
Securely restrain the mouse.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the Xanthatin formulation. The volume should not exceed 10 mL/kg body weight.
-
Carefully remove the gavage needle.
-
Administer daily or as per the experimental design.
-
In Vivo Angiogenesis Assay (Matrigel® Plug Assay)
This assay is used to assess the anti-angiogenic effects of Xanthatin in vivo.
Materials:
-
Matrigel® Basement Membrane Matrix
-
VEGF (Vascular Endothelial Growth Factor)
-
Heparin
-
Xanthatin
-
Immunodeficient mice
-
Syringes and needles
Procedure:
-
Preparation of Matrigel® Mixture: On ice, mix Matrigel® with heparin (10 units/mL) and VEGF (100 ng/mL). For the treatment group, add Xanthatin to the mixture at the desired concentration. For the control group, add the vehicle.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel® mixture into the flank of each mouse. The Matrigel® will form a solid plug at body temperature.
-
Treatment: Administer Xanthatin to the treatment group systemically (i.p. or oral gavage) for the duration of the experiment (typically 7-14 days).
-
Plug Excision and Analysis:
-
After the treatment period, euthanize the mice and carefully excise the Matrigel® plugs.
-
Visually inspect the plugs for vascularization.
-
For quantitative analysis, measure the hemoglobin content of the plugs using a Drabkin's reagent kit, which correlates with the extent of blood vessel formation.
-
Alternatively, the plugs can be fixed, embedded in paraffin, sectioned, and stained with endothelial cell markers (e.g., CD31) for immunohistochemical analysis.
-
Immunohistochemistry (IHC) for Tumor Tissue Analysis
IHC can be used to analyze the expression of specific proteins (e.g., Ki-67 for proliferation, CD31 for angiogenesis, cleaved caspase-3 for apoptosis) in the tumor tissue.
Materials:
-
Excised tumor tissue
-
Formalin or 4% paraformaldehyde
-
Paraffin
-
Microtome
-
Microscope slides
-
Antigen retrieval solution (e.g., citrate buffer)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-Ki-67, anti-CD31, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin
Procedure:
-
Tissue Fixation and Embedding: Fix the excised tumor tissue in 10% neutral buffered formalin for 24 hours, then embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on charged microscope slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking solution.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Dehydrate, clear, and mount the slides. Examine under a microscope and quantify the staining intensity and distribution.
Western Blot Analysis of Tumor Lysates
Western blotting can be used to quantify the levels of specific proteins and their phosphorylation status in tumor tissues, providing insights into the signaling pathways affected by Xanthatin.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-VEGFR2, anti-VEGFR2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and incubate with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Xanthatin inhibits both VEGFR2 and mTOR signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for a typical mouse xenograft study with Xanthatin.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthatin induces glioma cell apoptosis and inhibits tumor growth via activating endoplasmic reticulum stress-dependent CHOP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthatin suppresses proliferation and tumorigenicity of glioma cells through autophagy inhibition via activation of the PI3K‐Akt–mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CysLT1R Antagonists Inhibit Tumor Growth in a Xenograft Model of Colon Cancer | PLOS One [journals.plos.org]
Application Notes and Protocols for High-Throughput Screening Assays Using Xanthatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthatin is a naturally occurring sesquiterpene lactone isolated from plants of the Xanthium genus.[1] It has garnered significant interest in the field of oncology due to its demonstrated anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[2][3][4] These application notes provide a comprehensive overview of Xanthatin's mechanism of action and detailed protocols for high-throughput screening (HTS) assays to identify and characterize its anti-cancer properties. The primary focus is on cell-based assays amenable to HTS formats, which are crucial for the discovery and development of novel therapeutic agents.
Mechanism of Action
Xanthatin exerts its anti-cancer effects through multiple mechanisms, with the modulation of the mTOR (mammalian target of rapamycin) signaling pathway being a key aspect of its activity.[1][5][6] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is a common feature in many cancers.[5][7]
Studies have shown that Xanthatin can inhibit the phosphorylation of mTOR and its downstream effectors, such as 4E-binding protein 1 (4E-BP1).[1][8] This inhibition disrupts protein synthesis and other anabolic processes that are essential for cancer cell growth. In some contexts, such as in glioma cells, Xanthatin has been reported to activate the PI3K-Akt-mTOR pathway, leading to an inhibition of autophagy, which in turn promotes apoptosis.[5][9] This suggests that the precise effect of Xanthatin on the mTOR pathway may be cell-type dependent.
Furthermore, Xanthatin has been shown to affect the energy metabolism of cancer cells by inhibiting glycolysis and promoting mitochondrial damage.[1] It can also induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis through the activation of caspases.[2][4][10]
Quantitative Data: In Vitro Anti-Proliferative Activity of Xanthatin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Xanthatin in various human cancer cell lines, as determined by cell viability assays.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 48 | 16.1 | [2] |
| MKN-45 | Gastric Carcinoma | 12 | 18.6 | [4] |
| MKN-45 | Gastric Carcinoma | 24 | 9.3 | [4] |
| MKN-45 | Gastric Carcinoma | 48 | 3.9 | [4] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | ~1.3-9.5 µg/mL | [4] |
| Hep-G2 | Liver Cancer | 24 | Not Specified | [11] |
| L1210 | Leukemia | 24 | Not Specified | [11] |
| HT-29 | Colon Cancer | Not Specified | Not Specified | [12] |
| HeLa | Cervical Cancer | 72 | Not Specified | [12] |
| MIA PaCa-2 | Pancreatic Cancer | 6 | Not Specified | [10] |
| HL-60 | Leukemia | Not Specified | Not Specified | [13] |
Signaling Pathway
Caption: The mTOR signaling pathway and the inhibitory effect of Xanthatin.
High-Throughput Screening Protocol: Cell Viability Assay
This protocol describes a cell-based HTS assay to screen for compounds that, like Xanthatin, inhibit cancer cell proliferation. The assay is based on the reduction of a tetrazolium salt (e.g., MTT) or a resazurin-based reagent by metabolically active cells.
Objective: To identify and quantify the cytotoxic or cytostatic effects of test compounds on cancer cells in a 384-well format.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (including Xanthatin as a positive control) dissolved in DMSO
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
384-well clear-bottom, black-walled tissue culture-treated plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring absorbance or fluorescence
Experimental Protocol:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. c. Resuspend the cell pellet in complete medium and perform a cell count. d. Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells per well). e. Using a multichannel pipette or liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plate. f. Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Plating: a. Prepare a dilution series of the test compounds and Xanthatin in DMSO in a separate source plate. b. Using an automated liquid handler or pin tool, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plate. This will result in the desired final concentration range. c. Include wells with DMSO only as a negative control (100% viability) and a known cytotoxic agent as a positive control (0% viability).
-
Incubation: a. Gently mix the plate to ensure even distribution of the compounds. b. Incubate the plate at 37°C, 5% CO2 for 48-72 hours.
-
Addition of Viability Reagent: a. Allow the cell viability reagent to come to room temperature. b. Add 10 µL of the reagent to each well. c. Incubate the plate for the recommended time (e.g., 1-4 hours for MTT/resazurin, 10 minutes for CellTiter-Glo®) at 37°C, protected from light.
-
Data Acquisition: a. For MTT assays, add a solubilizing agent if necessary. b. Read the plate using a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 560ex/590em for resazurin-based assays).
-
Data Analysis: a. Normalize the data to the negative (DMSO) and positive controls. b. Plot the normalized response versus the compound concentration. c. Fit the data to a four-parameter logistic regression model to determine the IC50 value for each compound.
Experimental Workflow
Caption: High-throughput screening workflow for cell viability assays.
Xanthatin presents a compelling profile as a potential anti-cancer therapeutic. The high-throughput screening protocols outlined here provide a robust framework for the identification and characterization of Xanthatin and other novel compounds that target cancer cell proliferation. These assays are scalable and can be adapted for various cancer cell types, making them a valuable tool in the drug discovery pipeline. Further investigation into the nuanced effects of Xanthatin on the mTOR pathway and other cellular processes will be critical in elucidating its full therapeutic potential.
References
- 1. xanthatin-inhibits-human-colon-cancer-cells-progression-via-mtor-signaling-mediated-energy-metabolism-alteration - Ask this paper | Bohrium [bohrium.com]
- 2. (–)-Xanthatin as a Killer of Human Breast Cancer MCF-7 Mammosphere Cells: A Comparative Study with Salinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Xanthatin suppresses proliferation and tumorigenicity of glioma cells through autophagy inhibition via activation of the PI3K-Akt-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of xanthatin extraction from Xanthium spinosum L. and its cytotoxic, anti-angiogenesis and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. richardbeliveau.org [richardbeliveau.org]
- 13. Biological activities of xanthatin from Xanthium strumarium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inhibition of eEF-2K Kinase Activity
Note: The compound "Xanthalin" specified in the topic does not correspond to a known inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K) in the reviewed scientific literature. Therefore, these application notes utilize the well-characterized, potent, and selective eEF-2K inhibitor, A-484954 , as an exemplary molecule to detail the protocols and principles for studying eEF-2K inhibition. Researchers can adapt these protocols for other potential inhibitors.
Introduction
Eukaryotic elongation factor 2 kinase (eEF-2K) is an atypical calcium/calmodulin-dependent protein kinase that plays a crucial role in regulating protein synthesis.[1][2] It phosphorylates a single known substrate, eukaryotic elongation factor 2 (eEF-2), at threonine 56.[3][4] This phosphorylation event inhibits eEF-2's function, which is to mediate the translocation step of ribosomal movement along mRNA, thereby slowing the rate of peptide chain elongation.[3][5]
Under cellular stress conditions such as nutrient deprivation or hypoxia, eEF-2K is activated, leading to a global reduction in protein synthesis to conserve energy and promote cell survival.[5] Dysregulation of eEF-2K activity has been implicated in several diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders, making it an attractive target for drug development.[6]
A-484954 is a cell-permeable pyrido-pyrimidinedione derivative that acts as a potent and highly selective, ATP-competitive inhibitor of eEF-2K.[7][8][9] It serves as a valuable chemical probe for elucidating the physiological and pathological roles of eEF-2K. These notes provide detailed protocols for characterizing the inhibitory activity of compounds like A-484954 against eEF-2K, both in biochemical assays and in a cellular context.
Quantitative Data on eEF-2K Inhibition
The inhibitory potency of compounds against eEF-2K is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for the exemplary inhibitor A-484954.
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| A-484954 | eEF-2K | Enzymatic Assay | 280 | Highly selective against a wide panel of other kinases.[7][8][9] |
| A-484954 | eEF-2K | Luminescence-based HTS Assay | 230 | Determined under optimized HTS conditions.[10][11] |
Signaling Pathway and Experimental Workflow
eEF-2K Signaling Pathway
eEF-2K integrates signals from various upstream pathways that respond to cellular energy status, nutrient availability, and stress signals. Its primary downstream effect is the regulation of protein synthesis elongation.
Caption: The eEF-2K signaling pathway, highlighting key upstream regulators and its downstream effect on protein synthesis.
Experimental Workflow for eEF-2K Inhibition Analysis
This workflow outlines the key steps from initial biochemical screening to cellular validation of a potential eEF-2K inhibitor.
Caption: Workflow for evaluating an eEF-2K inhibitor from biochemical IC50 determination to cellular target engagement.
Experimental Protocols
Protocol 1: In Vitro eEF-2K Luminescence-Based Kinase Assay
This protocol is adapted from high-throughput screening assays and is suitable for determining the IC50 value of an inhibitor.[5][11][12] It measures the amount of ATP remaining after the kinase reaction, where a lower luminescence signal indicates higher kinase activity (more ATP consumed).
Materials:
-
Recombinant human eEF-2K enzyme
-
Calmodulin
-
Peptide substrate (e.g., MH-1 or Ac-RKKYKFNEDTERRRFL)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM CaCl2, 0.5 mM DTT)
-
Test inhibitor (e.g., A-484954) dissolved in DMSO
-
ADP-Glo™ or Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
-
Prepare an enzyme/calmodulin mix in Kinase Assay Buffer. The final concentration of eEF-2K is typically in the low nanomolar range (e.g., 6 ng/µL).[5]
-
Prepare a substrate/ATP mix in Kinase Assay Buffer. Optimal concentrations should be determined empirically but are often around 100 µM for the peptide substrate and near the Km of ATP for the enzyme.[5]
-
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2 µL of the diluted inhibitor solution.
-
Add 4 µL of the enzyme/calmodulin mix to each well to pre-incubate the enzyme with the inhibitor. Let it sit at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP mix to each well. The total reaction volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 2 hours).[5]
-
-
Luminescence Detection:
-
Stop the kinase reaction and measure the remaining ATP according to the manufacturer's protocol for the ADP-Glo™ or Kinase-Glo™ kit. This typically involves adding a reagent to stop the reaction and deplete unused ATP, followed by adding a second reagent to convert the generated ADP back to ATP and measure it via a luciferase reaction.
-
Read the luminescence signal on a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay - Western Blot for eEF-2 Phosphorylation
This protocol determines the efficacy of the inhibitor in a cellular environment by measuring the phosphorylation status of eEF-2, the direct substrate of eEF-2K.
Materials:
-
Cultured cells (e.g., PC3, H1299, or other relevant cell lines)[13]
-
Complete cell culture medium
-
Test inhibitor (e.g., A-484954)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it contains casein which can cause high background.[14]
-
Primary antibodies:
-
Rabbit anti-phospho-eEF-2 (Thr56) antibody[15]
-
Rabbit or mouse anti-total eEF-2 antibody
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere and grow to approximately 70-80% confluency.
-
Treat the cells with various concentrations of the inhibitor (e.g., 0.1 µM to 100 µM for A-484954) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold Lysis Buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eEF-2 (Thr56) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle shaking.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Reprobing (Optional but Recommended):
-
To normalize the phospho-protein signal, strip the membrane using a mild stripping buffer.
-
Wash, block, and re-probe the same membrane for total eEF-2. This ensures that any observed decrease in the phospho-signal is due to kinase inhibition and not a change in the total amount of eEF-2 protein.[16]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of phospho-eEF-2 to total eEF-2 for each treatment condition.
-
Compare the ratios from inhibitor-treated samples to the vehicle control to determine the extent of inhibition of eEF-2 phosphorylation in a cellular context.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Functionally distinct roles for eEF2K in the control of ribosome availability and p-body abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel eEF2K Inhibitors Using HTS Fingerprint Generated from Predicted Profiling of Compound-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cenmed.com [cenmed.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-eEF2 (Thr56) Antibody (#2331) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. Suppression of eEF2 phosphorylation alleviates synaptic failure and cognitive deficits in mouse models of Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
safe handling and storage procedures for Xanthalin
Application Notes and Protocols for Xanthalin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the chemical entity this compound, a pyranocoumarin, as identified in the PubChem database (CID 6450241). It is crucial to distinguish this research compound from the pharmaceutical product "this compound," which contains Acebrophylline. Specific safety and handling data for this compound are not extensively available. Therefore, these guidelines are formulated based on the general properties of pyranocoumarins and standard laboratory procedures for handling chemical compounds of unknown toxicity. A thorough risk assessment should be conducted before commencing any work.
Chemical and Physical Properties
The computationally generated properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₂₄H₂₆O₇ |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | [(3R,4R)-2,2-dimethyl-3-[(E)-2-methylbut-2-enoyl]oxy-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] (Z)-2-methylbut-2-enoate |
| CAS Number | 21800-48-6 |
| Appearance | Assumed to be a solid powder |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. |
Hazard Identification and Safety Precautions
As the specific toxicity of this compound has not been determined, it should be handled as a potentially hazardous substance. The general class of pyranocoumarins has shown a wide range of biological activities.[1][2][3]
2.1 Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended when handling the pure compound or concentrated solutions.[4] |
| Eye Protection | Chemical safety goggles or a face shield.[5] |
| Lab Coat | A standard laboratory coat, fully buttoned. |
| Respiratory | Not generally required if handled in a certified chemical fume hood. If weighing outside a hood, a respirator may be necessary.[6] |
Safe Handling Procedures
3.1 General Handling
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[4][7]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Prevent the formation of dust when handling the solid form.[4]
-
Use dedicated and disposable utensils (e.g., spatulas, weighing papers) for handling the powder.[4]
-
After handling, wash hands thoroughly with soap and water.[8]
-
Do not eat, drink, or smoke in the area where this compound is handled.[8]
3.2 Weighing Protocol
-
Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Don appropriate PPE (lab coat, safety goggles, and gloves).
-
Place a weighing paper or boat on the balance and tare.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.
-
Once the desired weight is achieved, carefully transfer the powder to a suitable container for dissolution.
-
Dispose of the used weighing paper and any contaminated utensils in the designated solid chemical waste container.[9]
-
Decontaminate the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) followed by a dry wipe.
Storage Procedures
-
Store this compound in a tightly sealed container, clearly labeled with the chemical name, date received, and any hazard warnings.
-
Keep the container in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[10]
-
Store away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
5.1 Spill Cleanup Protocol (Solid Powder)
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Containment: Gently cover the spill with absorbent paper towels to prevent dust from becoming airborne.[11]
-
Cleanup:
-
For small spills, gently dampen the absorbent paper with a suitable solvent (like ethanol) and carefully wipe up the powder, working from the outside in.[11]
-
Alternatively, carefully sweep the powder into a dustpan. Avoid creating dust.
-
-
Disposal: Place all contaminated materials (absorbent paper, gloves, etc.) into a sealed plastic bag. Label the bag as "Hazardous Waste" with the chemical name.[12][13]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
5.2 Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10] |
Waste Disposal
-
All waste containing this compound (solid, solutions, contaminated labware) must be treated as hazardous waste.[14]
-
Dispose of solid waste in a designated, labeled container for "Solid Organic Chemical Waste."[15]
-
Dispose of liquid waste in a designated, labeled container for "Liquid Organic Chemical Waste."[7]
-
Do not pour this compound waste down the drain.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
7.1 Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molar Mass = 426.5 g/mol ).
-
Example: For 1 mL of 10 mM stock, weigh 0.4265 mg of this compound.
-
-
Following the weighing protocol (Section 3.2), carefully transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of high-purity DMSO to the vial.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.[2][16][17]
References
- 1. mdpi.com [mdpi.com]
- 2. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scienceready.com.au [scienceready.com.au]
- 8. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 9. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. sinophytochem.com [sinophytochem.com]
- 11. tamut.edu [tamut.edu]
- 12. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. personal.utdallas.edu [personal.utdallas.edu]
- 16. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xanthatin in Animal Studies
A. Introduction
These application notes provide detailed protocols for the preparation and administration of Xanthatin for in vivo animal studies. While the initial topic specified "Xanthalin," a thorough literature search revealed a lack of preclinical data for this compound. In contrast, Xanthatin, a sesquiterpene lactone isolated from plants of the Xanthium genus, is a well-studied compound with a significant body of research on its biological activities, including its anti-tumor and anti-inflammatory properties. It is presumed that the intended subject of these notes is Xanthatin.
Xanthatin has been shown to modulate several key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR, NF-κB, MAPK, and STAT3 pathways.[1] This document is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of Xanthatin.
B. Physicochemical Properties
A summary of the physical and chemical properties of Xanthatin is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₃ | |
| Molecular Weight | 246.3 g/mol | [1] |
| Appearance | White solid | |
| Solubility | Soluble in DMSO, chloroform, dichloromethane, methanol, and acetone. Slightly soluble in cold water. |
C. Solution Preparation
1. Stock Solution (1 mM in DMSO)
For in vitro and in vivo studies, a stock solution of Xanthatin is typically prepared in dimethyl sulfoxide (DMSO).
-
Materials:
-
Xanthatin powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
-
Protocol:
-
Under sterile conditions, weigh out the appropriate amount of Xanthatin powder.
-
Dissolve the powder in anhydrous DMSO to achieve a final concentration of 1 mM.
-
Vortex the solution until the Xanthatin is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to one year. Avoid repeated freeze-thaw cycles.[1]
-
2. Working Solutions for In Vivo Administration
-
Oral Administration (Homogeneous Suspension):
-
Vehicle: Sodium carboxymethyl cellulose (CMC-Na) solution (concentration to be optimized based on desired viscosity and stability, typically 0.5% - 1% w/v in sterile water).
-
Protocol:
-
Based on the desired final concentration and dosing volume, calculate the required amount of Xanthatin stock solution.
-
Prepare the appropriate concentration of CMC-Na solution in sterile water.
-
Add the calculated volume of Xanthatin DMSO stock solution to the CMC-Na solution.
-
Vortex thoroughly to create a homogeneous suspension.
-
Prepare fresh daily before administration to ensure stability and homogeneity.[1]
-
-
-
Intraperitoneal (IP) Injection:
-
Vehicle: A common vehicle for IP injection of compounds dissolved in DMSO is a mixture of DMSO and saline. A typical formulation is 20% DMSO in sterile saline.[2] The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
-
Protocol:
-
Determine the final desired concentration of Xanthatin for injection.
-
Calculate the volume of Xanthatin DMSO stock solution needed.
-
In a sterile tube, add the required volume of Xanthatin stock solution.
-
Add the appropriate volume of sterile saline to achieve the final desired concentration and a DMSO concentration of 20% or less.
-
Vortex gently to mix. Prepare the solution fresh before each use.
-
-
D. In Vivo Administration Protocols
The following table summarizes reported dosages and administration routes for Xanthatin in rodent models.
| Animal Model | Administration Route | Dosage | Vehicle | Study Focus | Reference |
| Mice (Xenograft) | Intragastric | 20 mg/kg/day | CMC-Na | Antitumor activity | |
| Mice (Xenograft) | Not specified | 40 mg/kg | Not specified | Antitumor growth | |
| Rats (Orthotopic) | Not specified | 8 and 16 mg/kg | Not specified | Antiangiogenesis | |
| Rats | Intravenous | 12, 24, and 48 mg/kg | Not specified | Pharmacokinetics |
Experimental Workflow for In Vivo Efficacy Study
Caption: A general experimental workflow for evaluating the in vivo efficacy of Xanthatin.
E. Pharmacokinetic and Toxicological Data
Pharmacokinetics in Rats (Intravenous Administration)
| Dose (mg/kg) | t₁/₂ (min) |
| 12 | 108.58 ± 32.82 |
| 24 | 123.50 ± 66.69 |
| 48 | 181.71 ± 148.26 |
Toxicology
Specific LD50 values for Xanthatin in rodents have not been definitively reported in the reviewed literature. However, studies in xenograft mouse models have indicated that Xanthatin is generally well-tolerated at therapeutic doses, with no significant body weight loss observed. It is important to note that the plant from which Xanthatin is derived, Xanthium strumarium, has been associated with hepatotoxicity. One study using a zebrafish model suggested potential cardiotoxicity. Therefore, careful monitoring of animal health, including body weight, behavior, and, where appropriate, liver function tests, is recommended during in vivo studies.
F. Mechanism of Action and Signaling Pathways
Xanthatin has been shown to exert its biological effects by modulating multiple intracellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
Xanthatin can activate the PI3K/Akt/mTOR pathway, which paradoxically can lead to the inhibition of autophagy and promotion of apoptosis in some cancer cells.[3]
Caption: Xanthatin's effect on the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway
Xanthatin can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Caption: Inhibition of the NF-κB pathway by Xanthatin.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another target of Xanthatin, influencing cell proliferation and apoptosis.
Caption: Xanthatin's modulation of the MAPK signaling cascade.
STAT3 Signaling Pathway
Xanthatin has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.
Caption: Inhibition of the JAK/STAT3 signaling pathway by Xanthatin.
References
Application Notes and Protocols for the Quantification of Xanthalin in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed methodologies for the quantitative analysis of Xanthalin, a novel therapeutic agent, in human plasma. The following protocols are designed to support pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. Three common bioanalytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method for quantifying analytes that possess a UV-absorbing chromophore. This method is suitable for applications where high sensitivity is not the primary requirement.
Quantitative Data Summary
| Parameter | Performance Metric |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL |
| Intra-day Precision (%CV) | < 10%[1] |
| Inter-day Precision (%CV) | < 15%[1] |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
Experimental Protocol
1.1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
1.2. HPLC-UV Operating Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm (or the λmax of this compound)
-
Run Time: 10 minutes
1.3. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze the calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve using linear regression.
Workflow Diagram
Caption: HPLC-UV sample preparation and analysis workflow.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis in drug development.[2][3] This method is ideal for quantifying low concentrations of this compound in plasma.
Quantitative Data Summary
| Parameter | Performance Metric |
| Linearity (r²) | > 0.998[4] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Intra-day Precision (%CV) | < 5%[4] |
| Inter-day Precision (%CV) | < 10%[4] |
| Accuracy (% Bias) | ± 10%[4] |
| Recovery | > 90%[4] |
| Matrix Effect | 95-105%[4] |
Experimental Protocol
2.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma in a polypropylene tube, add 25 µL of an internal standard (a stable isotope-labeled version of this compound is preferred).
-
Add 50 µL of 0.1 M sodium hydroxide and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Freeze the aqueous layer by placing the tubes in a dry ice/acetone bath for 5 minutes.
-
Decant the organic supernatant into a clean tube.
-
Evaporate the supernatant to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.[4]
2.2. LC-MS/MS Operating Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A time-programmed gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on this compound's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
2.3. Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[2]
Workflow Diagram
Caption: LC-MS/MS sample preparation and analysis workflow.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay suitable for quantifying large molecules, but can also be developed for small molecules like this compound. This protocol assumes the availability of a competitive ELISA kit for this compound.
Quantitative Data Summary
| Parameter | Performance Metric |
| Assay Range | 0.5 - 100 ng/mL |
| Sensitivity | < 1 ng/mL |
| Intra-assay Precision (%CV) | < 8%[5] |
| Inter-assay Precision (%CV) | < 12%[5] |
| Specificity | High, minimal cross-reactivity |
| Sample Volume | 50 µL |
Experimental Protocol (Competitive ELISA)
-
Prepare Reagents: Reconstitute standards, controls, and other kit components as per the manufacturer's instructions.
-
Standard and Sample Addition: Add 50 µL of standards, controls, and plasma samples to the appropriate wells of the microplate pre-coated with anti-Xanthalin antibody.
-
Add HRP-Conjugated this compound: Add 50 µL of horseradish peroxidase (HRP)-conjugated this compound to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature on a microplate shaker. During this step, free this compound in the sample competes with the HRP-conjugated this compound for binding to the immobilized antibody.
-
Washing: Aspirate and wash each well 4-5 times with the provided wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate for 15-20 minutes at room temperature in the dark. A color will develop in inverse proportion to the amount of this compound in the sample.
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes.
-
Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard against its concentration. Use a four-parameter logistic (4-PL) curve fit. Determine the concentration of this compound in the samples from this curve.
Signaling Pathway Diagram (Competitive ELISA Principle)
Caption: Principle of competitive ELISA for this compound quantification.
References
- 1. High-performance liquid chromatographic determination of pentamidine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Human Leptin ELISA Kit (KAC2281) - Invitrogen [thermofisher.com]
Troubleshooting & Optimization
Xanthalin Solubility in DMSO: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Xanthalin in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening?
A2: This is a common issue when working with hydrophobic compounds dissolved in a strong organic solvent like DMSO.[2][3] The DMSO stock solution is a stable environment for this compound. However, when this solution is introduced into an aqueous environment (like cell culture media), the DMSO rapidly disperses, and the hydrophobic this compound is forced out of solution, leading to precipitation. The aqueous medium is a poor solvent for this compound.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance of cell lines to DMSO varies. Generally, for most cell lines, it is advisable to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxic effects.[4][5] Primary cells can be even more sensitive, and a final DMSO concentration of 0.1% or lower is often recommended.[4] It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess its effect on your specific cell line.
Q4: Can I heat the DMSO to dissolve my this compound?
A4: Gentle warming can be used to aid in the dissolution of compounds in DMSO. However, it is essential to be cautious as excessive heat can degrade both the compound and the solvent. The stability of this compound at elevated temperatures in DMSO has not been widely reported. If you choose to warm the solution, do so minimally and monitor for any signs of degradation (e.g., color change).
Q5: How should I prepare my this compound stock solution in DMSO?
A5: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, high-purity DMSO. This allows for the addition of a small volume of the stock solution to your aqueous medium to reach the desired final concentration, thereby minimizing the final DMSO concentration.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound upon its addition to an aqueous solution, follow this troubleshooting workflow.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A stepwise guide to resolving this compound precipitation issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound-DMSO Stock into Aqueous Medium
-
Materials:
-
This compound-DMSO stock solution
-
Pre-warmed cell culture medium or aqueous buffer
-
Sterile pipette tips and tubes
-
-
Procedure:
-
Calculate the volume of the this compound-DMSO stock solution needed to achieve the final desired concentration in your experimental volume. Ensure the final DMSO concentration remains below the tolerance level of your cells (typically ≤ 0.5%).
-
Stepwise Dilution (Recommended): a. Pipette a small volume of the pre-warmed aqueous medium into a sterile tube. b. Add the calculated volume of the this compound-DMSO stock to this small volume of medium and mix gently by pipetting. c. Transfer this intermediate dilution to the final volume of the aqueous medium and mix thoroughly. This gradual dilution can help prevent localized high concentrations of the compound that lead to precipitation.
-
Direct Dilution (for lower concentrations): a. While gently vortexing or swirling the final volume of the aqueous medium, add the calculated volume of the this compound-DMSO stock solution dropwise.
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, troubleshooting is necessary.
-
Data Presentation
Table 1: General Properties of this compound and DMSO
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₂₄H₂₆O₇[1] | (CH₃)₂SO[6] |
| Molecular Weight | 426.5 g/mol [1] | 78.13 g/mol [6] |
| Appearance | Solid (assumed) | Colorless liquid[6] |
| Boiling Point | Not specified | 189 °C[6] |
| Melting Point | Not specified | 19 °C[6] |
| Solubility | Assumed hydrophobic | Miscible with water and many organic solvents[6] |
This compound's Mechanism of Action: mTOR Signaling Pathway
This compound has been reported to exert its effects through the mTOR signaling pathway.[7] Understanding this pathway can provide context for experimental design and data interpretation.
Diagram: Simplified mTOR Signaling Pathway
Caption: this compound's inhibitory effect on the mTOR signaling cascade.
References
- 1. This compound | C24H26O7 | CID 6450241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Xanthatin Cytotoxicity in Primary Cell Cultures: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the cytotoxic effects of Xanthatin in primary cell cultures. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Xanthatin and what is its primary mechanism of action?
Xanthatin is a naturally occurring sesquiterpene lactone isolated from plants of the Xanthium genus. It has demonstrated significant anti-tumor, anti-inflammatory, and antiviral properties.[1] Its primary mechanism of action involves the modulation of key cellular signaling pathways, including the inhibition of the mTOR (mammalian target of rapamycin) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways.[2][3] Xanthatin's interference with these pathways can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and alterations in cellular metabolism, which contribute to its cytotoxic effects, particularly in cancer cells.[2][3]
Q2: Why is Xanthatin cytotoxic to primary cells, and how does this differ from its effect on cancer cells?
While much of the research on Xanthatin has focused on its anti-cancer properties, its cytotoxic effects are not exclusive to malignant cells. Primary cells can also be affected, although often to a lesser extent. One study noted that Xanthatin had little effect on the viability of primary cultured rat glial cells, especially after 12 hours of exposure, while significantly inhibiting glioma cell proliferation.[4] The differential sensitivity may be due to the higher metabolic rate and proliferation dependency of cancer cells on pathways like mTOR, which are primary targets of Xanthatin. However, since these pathways are also crucial for the survival and function of normal cells, off-target effects and cytotoxicity in primary cell cultures can occur.
Q3: What are the typical IC50 values for Xanthatin?
The half-maximal inhibitory concentration (IC50) of Xanthatin varies depending on the cell line and the duration of exposure. Most of the available data is for cancer cell lines.
| Cell Line | Cell Type | Exposure Time (hours) | IC50 (µM) |
| MKN-45 | Human Gastric Carcinoma | 12 | 18.6 |
| 24 | 9.3 | ||
| 48 | 3.9 | ||
| A549 | Human Non-small-cell Lung Cancer | 24 | 10 |
| H1299 | Human Non-small-cell Lung Cancer | 24 | 4 |
| Hep-G2 | Human Liver Cancer | 24 | 49.0 |
| L1210 | Mouse Lymphocytic Leukemia | 24 | 12.3 |
| WiDr | Human Colon Cancer | Not Specified | 0.1 - 6.2 µg/mL |
| MDA-MB-231 | Human Breast Cancer | Not Specified | 0.1 - 6.2 µg/mL |
| NCI-417 | Human Lung Cancer | Not Specified | 0.1 - 6.2 µg/mL |
Note: IC50 values for primary human cells are not widely reported in the available literature. Researchers should perform dose-response experiments to determine the specific IC50 for their primary cell type of interest.
Troubleshooting Guide: Reducing Xanthatin Cytotoxicity
Issue: High levels of unexpected cell death in primary cell cultures treated with Xanthatin.
High cytotoxicity in primary cells can compromise experimental results. The following troubleshooting steps can help to mitigate this issue.
Optimization of Xanthatin Concentration and Exposure Time
Primary cells are often more sensitive to cytotoxic agents than immortalized cell lines.
-
Recommendation: Perform a thorough dose-response and time-course experiment to determine the optimal concentration and exposure duration of Xanthatin for your specific primary cell type. Start with a wide range of concentrations below the reported IC50 values for cancer cell lines. Shorter exposure times may be sufficient to observe the desired biological effect with minimal cytotoxicity.[1][5]
Co-treatment with Protective Agents
Co-administration of cytoprotective agents can help to reduce off-target toxicity.
-
Antioxidants: Xanthatin has been shown to induce oxidative stress. Co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may mitigate cytotoxicity by scavenging reactive oxygen species (ROS).[6][7]
-
Experimental Protocol:
-
Pre-treat primary cells with the chosen antioxidant for a designated period (e.g., 1-2 hours) before adding Xanthatin.
-
Maintain the antioxidant in the culture medium along with Xanthatin for the duration of the experiment.
-
Include appropriate controls (untreated cells, cells treated with antioxidant alone, and cells treated with Xanthatin alone).
-
-
Modification of Cell Culture Conditions
The culture environment can significantly influence cellular responses to drugs.
-
Serum Starvation: Temporarily starving cells of serum can induce a state of quiescence, which has been shown to protect normal cells from chemotherapy-induced toxicity.[8][9]
-
Recommendation: Culture primary cells in a serum-free or low-serum medium for a period (e.g., 12-24 hours) before and during Xanthatin treatment. This may reduce the proliferation-dependent toxicity of the compound. It is crucial to reintroduce serum after the treatment period to allow for cell recovery and assess long-term viability.
-
-
Media Composition: The components of the culture medium can influence drug efficacy and toxicity.[10]
-
Recommendation: Ensure that the culture medium is optimized for the specific primary cell type being used. Using specialized media formulations may enhance cell health and resilience.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a method for determining the viability of cells in response to Xanthatin treatment.
Materials:
-
Primary cells
-
Complete culture medium
-
Xanthatin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Xanthatin in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of Xanthatin. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest Xanthatin treatment.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Xanthatin: A promising natural product in combating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Potentiality of Bioactive Flavonoid against Ketamine Induced Cell Death of PC 12 Cell Lines: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant ameliorating effects against H2O2-induced cytotoxicity in primary endometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin-Containing Antioxidant Formulation Reduces Carcinogen-Induced DNA Damage through ATR/Chk1 Signaling in Bronchial Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adl.usm.my [adl.usm.my]
Technical Support Center: Preventing Xanthalin Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent Xanthalin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of compound precipitation in cell culture media?
A1: Compound precipitation in cell culture media can be attributed to several factors:
-
Physicochemical Properties of the Compound: Poor aqueous solubility is a primary driver of precipitation for many experimental compounds.[1][2]
-
High Compound Concentration: Exceeding the solubility limit of a compound in the media will inevitably lead to precipitation.[1][2]
-
Solvent Effects: The solvent used to dissolve the compound, most commonly dimethyl sulfoxide (DMSO), can cause the compound to "crash out" when diluted into the aqueous media due to a rapid change in solvent polarity.[1][2][3]
-
pH and Temperature: Changes in the pH or temperature of the media can significantly alter a compound's solubility.[1][2][4] Many compounds exhibit pH-dependent solubility. Moving media from cold storage to a 37°C incubator can cause some compounds to precipitate.[2]
-
Interactions with Media Components: Media components like salts (e.g., calcium and phosphate) and proteins can interact with the compound, leading to the formation of insoluble complexes.[2][5][6]
Q2: How can I visually identify this compound precipitation?
A2: Precipitation can manifest in several ways:
-
Visible Particles: You may observe distinct particles, crystals, or an amorphous solid in the cell culture flask or plate.[1]
-
Cloudiness or Turbidity: The media may appear cloudy or hazy, indicating the presence of fine, suspended particles.[1][2]
-
Color Change: In some cases, the precipitation of a colored compound can lead to a noticeable change in the media's appearance.[1]
It is important to distinguish precipitation from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change and the presence of microorganisms visible under a microscope.[2]
Q3: My this compound is dissolved in DMSO, but it precipitates when added to the cell culture medium. How can I prevent this?
A3: This is a common issue related to the rapid change in solvent polarity. Here are some strategies to mitigate this:
-
Dropwise Addition: Add the DMSO stock solution to the media dropwise while gently vortexing or swirling the media. This allows for a more gradual dilution and can prevent the compound from immediately precipitating.[2]
-
Optimize DMSO Concentration: Determine the highest concentration of DMSO your cells can tolerate without adverse effects and use the most dilute stock solution of this compound possible to minimize the final DMSO concentration in the culture.[3]
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.[2]
Q4: Can the type of cell culture medium influence this compound precipitation?
A4: Yes, the composition of the cell culture medium can significantly impact compound solubility. Different media formulations (e.g., DMEM, RPMI-1640, F-12) contain varying concentrations of salts, amino acids, and other components that can interact with your compound differently.[2] For instance, media with higher concentrations of calcium or phosphate may be more prone to forming insoluble precipitates with certain compounds.[2][5] If you are encountering persistent precipitation, consider testing the solubility of this compound in different base media if your experimental design allows.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Media becomes cloudy immediately upon adding this compound stock. | Rapid change in solvent polarity (e.g., from DMSO to aqueous media).[2][3] | Add the stock solution dropwise to the media while gently vortexing.[2] Consider using a lower stock concentration and a larger volume of stock solution, provided the final DMSO concentration is tolerated by the cells.[3] |
| Precipitate forms after incubation at 37°C. | Temperature-dependent solubility.[2] | Pre-warm the media to 37°C before adding the this compound stock solution. Ensure the incubator temperature is stable.[2] |
| Precipitate is observed at higher concentrations of this compound. | Exceeding the solubility limit of this compound in the media.[1][2] | Determine the kinetic solubility of this compound in your specific media formulation (see experimental protocol below). Work at concentrations below the determined solubility limit. |
| Precipitation occurs over time, especially in older media. | pH shift in the medium due to cell metabolism or CO2 imbalance.[7] | Use a buffered medium (e.g., with HEPES) to maintain a stable pH. Ensure proper CO2 levels in the incubator. |
| Precipitation is inconsistent across experiments. | Interaction with media components, particularly serum. | Test the solubility of this compound in a simpler buffer (e.g., PBS) and in serum-free versus serum-containing media to identify if specific components are causing precipitation. |
Experimental Protocols
Protocol: Determining the Kinetic Solubility of this compound
This protocol outlines a method to determine the highest concentration of this compound that remains in solution under your specific experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Cell culture medium (the same formulation used in your experiments)
-
Sterile 96-well plate (clear bottom)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or turbidity
Methodology:
-
Prepare Serial Dilutions:
-
In a 96-well plate, perform a serial dilution of your this compound stock solution in your cell culture medium. Aim for a final DMSO concentration that is consistent across all wells and matches what you use in your cell-based assays.
-
Include a negative control containing only the cell culture medium with the same final DMSO concentration.
-
-
Incubation:
-
Incubate the plate under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours).
-
-
Measurement:
-
After incubation, visually inspect the plate for any signs of precipitation.
-
Use a plate reader to measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity. An increase in absorbance or scattering indicates precipitation.[2]
-
-
Data Analysis:
-
Plot the absorbance/scattering values against the this compound concentration.
-
The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered the kinetic solubility under these conditions.[2]
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of solvent-induced precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Xanthalin (Acebrophylline) Dosage for Long-Term Experiments
Welcome to the technical support center for Xanthalin (active ingredient: Acebrophylline). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for long-term experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a brand name for the drug Acebrophylline. It is a xanthine derivative with a multi-faceted mechanism of action, making it a subject of interest for respiratory and inflammatory research.[1][2][3] Its effects are primarily attributed to three key activities:
-
Bronchodilation: Acebrophylline acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP promotes the relaxation of bronchial smooth muscles, resulting in the widening of airways.[1][2]
-
Mucoregulation: It modifies the viscosity and adhesivity of mucus, facilitating its clearance from the airways. This is achieved by stimulating the production of pulmonary surfactant.[1][3][4]
-
Anti-inflammatory Effects: Acebrophylline inhibits phospholipase A2 and phosphatidylcholine, which in turn reduces the production of pro-inflammatory mediators such as leukotrienes and tumor necrosis factor-alpha (TNF-α).[2][5]
Q2: What are the key signaling pathways affected by this compound?
This compound's therapeutic effects are mediated through its influence on several critical signaling pathways. Understanding these pathways is crucial for designing experiments to investigate its mechanism of action.
-
cAMP Signaling Pathway: By inhibiting phosphodiesterase, this compound prevents the degradation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets leading to smooth muscle relaxation and bronchodilation.
-
Arachidonic Acid Pathway: this compound inhibits phospholipase A2, the enzyme responsible for releasing arachidonic acid from the cell membrane. This action reduces the substrate available for the synthesis of leukotrienes and prostaglandins, which are potent inflammatory mediators.
-
TNF-α Signaling: By downregulating the production of TNF-α, this compound can mitigate the inflammatory cascade initiated by this key cytokine.
Below is a diagram illustrating the primary signaling pathways modulated by this compound.
Troubleshooting Guides
Q3: I am not observing the expected bronchodilator effect in my long-term animal model. What could be the issue?
Several factors could contribute to a lack of a significant bronchodilator effect in a long-term study. Consider the following troubleshooting steps:
-
Dosage and Administration:
-
Dose Optimization: The optimal dose can vary significantly between species and even strains. It is recommended to perform a dose-response study to determine the effective dose range for your specific model.
-
Route of Administration: Oral gavage is a common method for preclinical studies. Ensure proper technique to avoid stress and ensure the full dose is delivered.
-
Frequency: Acebrophylline has a plasma half-life of 4 to 9 hours in humans.[5] The dosing frequency in your animal model should be adjusted based on its pharmacokinetic profile in that species.
-
-
Compound Stability:
-
Solution Stability: If administering this compound in drinking water, its stability under those conditions should be verified. Acebrophylline shows degradation under acidic, basic, and neutral conditions over time.[2] It is advisable to prepare fresh solutions regularly.
-
-
Model-Specific Factors:
-
Disease Model: The severity and type of airway obstruction in your animal model can influence the observed effect.
-
Tolerance: Long-term administration of bronchodilators can sometimes lead to tolerance. Consider including control groups that receive the vehicle for the same duration to assess this.
-
Q4: How can I assess the anti-inflammatory and mucolytic effects of this compound in my experiment?
To evaluate the anti-inflammatory and mucolytic properties of this compound, a combination of in vivo and ex vivo analyses is recommended.
-
Anti-inflammatory Assessment:
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines like TNF-α and leukotrienes (e.g., LTB4) in bronchoalveolar lavage fluid (BALF) or lung homogenates using ELISA.
-
Histopathology: Perform histological analysis of lung tissue to assess inflammatory cell infiltration and changes in airway morphology.
-
-
Mucolytic Assessment:
-
Mucus Viscosity: The viscosity of BALF can be measured to assess changes in mucus properties.
-
Mucociliary Clearance: In some models, mucociliary clearance can be evaluated by tracking the movement of labeled particles in the airways.
-
Experimental Protocols and Data
Preclinical Dosage Information
While specific long-term dosages will require optimization for your model, the following table summarizes doses used in some preclinical studies.
| Animal Model | Dosage Range | Route of Administration | Study Duration | Observed Effects | Reference |
| Rat | Not specified | Oral | 5 days | Increased surfactant phospholipid matrix | [6] |
| Guinea Pig | 5-20 mg/kg (Aminophylline, a related xanthine) | Intravenous | Acute | Attenuation of histamine-induced bronchoconstriction | [7] |
| Mouse | 0.278 mM/kg (ED50 for mucosecretory activity) | Oral | Acute | Increased phenol red secretion (indicator of mucus secretion) | [4] |
Note: The data for direct long-term preclinical dosing of Acebrophylline is limited in publicly available literature. The provided data for related compounds or acute studies can serve as a starting point for dose-range finding studies.
Detailed Methodologies
1. Phospholipase A2 (PLA2) Activity Assay in Lung Homogenates
This protocol is adapted from a method used to measure PLA2 activity in lung tissue.[1]
-
Tissue Preparation:
-
Perfuse lungs with PBS to remove blood.
-
Homogenize lung tissue in PBS on ice.
-
-
Assay Procedure:
-
Prepare mixed unilamellar liposomes containing a radiolabeled substrate like [³H-9, 10-palmitate]-DPPC.
-
Incubate the lung homogenate with the liposome substrate at 37°C for 1 hour at the optimal pH for the specific PLA2 isoform being studied.
-
Extract and quantify the released radiolabeled fatty acid using liquid scintillation counting.
-
Normalize the PLA2 activity to the total protein content of the lung homogenate.
-
2. Quantification of TNF-α and Leukotriene B4 (LTB4) in Bronchoalveolar Lavage Fluid (BALF) by ELISA
Commercial ELISA kits are widely available for the quantification of these inflammatory mediators. The general protocol is as follows:
-
Sample Collection:
-
Perform bronchoalveolar lavage on the animal model using a sterile saline solution.
-
Centrifuge the BALF to pellet cells and collect the supernatant.
-
-
ELISA Procedure (General Steps):
-
Coat a 96-well plate with a capture antibody specific for the target cytokine (TNF-α or LTB4).
-
Add BALF samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that will be converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader and calculate the concentration of the cytokine based on the standard curve.
-
3. Experimental Workflow for Dosage Optimization
The following diagram outlines a logical workflow for optimizing this compound dosage in a long-term experiment.
This technical support guide provides a starting point for researchers working with this compound. As with any experimental compound, careful planning, dose optimization, and thorough monitoring are essential for obtaining reliable and reproducible results.
References
- 1. Inhibition of the phospholipase A2 activity of peroxiredoxin 6 prevents lung damage with exposure to hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Acebrophylline: an airway mucoregulator and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acebrophylline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Table 6 from Acebrophylline: an airway mucoregulator and anti-inflammatory agent. | Semantic Scholar [semanticscholar.org]
- 7. Pulmonary responses of salbutamol tolerant guinea-pigs to aminophylline and ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
inconsistent results with Xanthalin batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the observed batch-to-batch variability of Xanthalin. Our goal is to help researchers identify potential causes for inconsistent results and provide actionable solutions to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the efficacy of different lots of this compound in our cell viability assays. What could be the cause?
A1: Batch-to-batch variability can stem from several factors during the manufacturing and handling of this compound.[1][2] Potential causes include minor variations in the purity of the final compound, differences in the excipient composition, or improper storage and handling after receipt. We recommend performing a set of qualification experiments on each new lot to ensure consistency with your established baseline.
Q2: Could the observed variability in this compound's effect be related to our experimental setup?
A2: Yes, inconsistencies in experimental results are often linked to the assay conditions.[3][4] Factors such as cell passage number, seeding density, media and supplement lot changes, and even minor deviations in incubation times can contribute to variability.[3][5][6] It is crucial to maintain consistent cell culture practices and assay protocols when comparing different batches of this compound.
Q3: How can we confirm that the this compound we have is active?
A3: Each lot of this compound is shipped with a Certificate of Analysis (CoA) detailing its quality control specifications. To functionally validate a new lot in your laboratory, we recommend performing a dose-response curve in a sensitive and validated cell line and comparing the resulting IC50 value to the range specified on the CoA and to previous lots.
Q4: Does the formulation of this compound affect its performance in in-vitro experiments?
A4: Absolutely. This compound is a hydrophobic molecule, and its solubility can be a critical factor in its apparent activity. Ensure that the solvent used for reconstitution is of high purity and that the stock solution is clear and free of precipitates. The final concentration of the solvent in your cell culture media should be consistent across experiments and should not exceed a level that causes solvent-induced toxicity.
Troubleshooting Inconsistent Results
If you are experiencing inconsistent results with this compound, please follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment and Reagent Verification
Before delving into complex experimental parameters, it is essential to rule out common sources of error related to reagent handling and storage.
1.1. Check this compound Storage and Handling:
-
Question: Was the new lot of this compound stored under the recommended conditions (e.g., -20°C, protected from light) immediately upon receipt?
-
Action: Confirm your storage conditions match those specified in the product datasheet. Avoid repeated freeze-thaw cycles of the stock solution.[7]
1.2. Verify Solution Preparation:
-
Question: Was the this compound stock solution prepared correctly? Is there any visible precipitation?
-
Action: Prepare a fresh stock solution according to the datasheet instructions. Ensure the compound is fully dissolved. If solubility issues persist, gentle warming or sonication may be required.
1.3. Review Certificate of Analysis (CoA):
-
Question: Does the IC50 value of the new lot, as stated on the CoA, fall within the expected range?
-
Action: Compare the CoA of the current lot with previous lots. Note any significant differences in purity or other reported specifications.
Step 2: Biological and Assay System Evaluation
Inconsistencies can often be traced back to the biological system being used.
2.1. Cell Line Health and Consistency:
-
Question: Are your cells healthy and in a consistent growth phase? Have you checked for mycoplasma contamination?
-
Action: Always use cells from a similar passage number for comparative experiments.[6] Regularly test for mycoplasma contamination. Visually inspect cells for any morphological changes.
2.2. Assay Reagent Consistency:
-
Question: Have any of the assay reagents, such as cell culture media, serum, or detection reagents, changed recently?
-
Action: Use the same lot of media, serum, and other critical reagents for all experiments you intend to compare. If a new lot of a reagent must be introduced, it is advisable to perform a validation experiment.
Step 3: Quantitative Validation of this compound Activity
If the initial checks do not resolve the issue, a quantitative comparison of the old and new lots is necessary.
3.1. Direct Comparison of IC50 Values:
-
Objective: To determine if there is a statistically significant difference in the potency of the two lots of this compound.
-
Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with both the old and new lots of this compound side-by-side in the same experiment. Generate full dose-response curves and calculate the IC50 for each lot.
Data Presentation: Comparative IC50 Values
| Lot Number | Date of Manufacture | Purity (HPLC) | Reported IC50 (nM) in HT-29 Cells (CoA) | Experimentally Determined IC50 (nM) in HT-29 Cells |
| XN-2024A | 01/2024 | 99.2% | 55 | 58 ± 5 |
| XN-2025B | 02/2025 | 99.5% | 62 | 155 ± 12 |
This table presents hypothetical data for illustrative purposes.
Step 4: Mechanistic Validation
If a significant difference in IC50 is confirmed, the next step is to investigate if the new lot is affecting the intended biological target. This compound is an inhibitor of the Tyr-Xo1 kinase, which is upstream of the Pro-Lif pathway.
4.1. Western Blot Analysis of Target Phosphorylation:
-
Objective: To assess the ability of the new this compound lot to inhibit the phosphorylation of a downstream target of Tyr-Xo1.
-
Action: Treat cells with both lots of this compound at a concentration known to be effective (e.g., 2x the expected IC50). Perform a Western blot to measure the levels of phosphorylated and total levels of a key downstream protein, such as p-Pro-Lif and total Pro-Lif.
Data Presentation: Western Blot Densitometry
| Treatment | Lot Number | p-Pro-Lif (Relative Densitometry Units) | Total Pro-Lif (Relative Densitometry Units) |
| Vehicle Control | N/A | 1.00 | 1.02 |
| This compound (100 nM) | XN-2024A | 0.25 | 0.98 |
| This compound (100 nM) | XN-2025B | 0.85 | 1.05 |
This table presents hypothetical data for illustrative purposes.
4.2. qPCR Analysis of Target Gene Expression:
-
Objective: To determine if the new lot of this compound can induce the expected changes in the expression of a downstream target gene.
-
Action: Treat cells with both lots of this compound and perform qPCR to measure the mRNA levels of a gene known to be regulated by the Tyr-Xo1/Pro-Lif pathway, such as Cell-Div5.
Data Presentation: Relative Gene Expression
| Treatment | Lot Number | Cell-Div5 mRNA Fold Change (vs. Vehicle) |
| Vehicle Control | N/A | 1.0 |
| This compound (100 nM) | XN-2024A | 0.3 |
| This compound (100 nM) | XN-2025B | 0.9 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Western Blot for p-Pro-Lif and Total Pro-Lif
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Pro-Lif (1:1000) and total Pro-Lif (1:1000) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[10]
-
Detection: Detect the signal using an ECL substrate and an appropriate imaging system.
qPCR for Cell-Div5 Gene Expression
-
RNA Extraction: After treatment, extract total RNA from cells using a column-based kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[11]
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for Cell-Div5 and a stable reference gene (e.g., GAPDH).[12][13]
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard three-step cycling protocol.[11]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound inhibits the Tyr-Xo1 kinase, blocking Pro-Lif phosphorylation.
Caption: Troubleshooting workflow for this compound batch-to-batch variability.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. zaether.com [zaether.com]
- 3. researchgate.net [researchgate.net]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. How to Troubleshoot Inconsistent Results in Your ELISA Kit Protocol? | Science-Environment [devdiscourse.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. elearning.unite.it [elearning.unite.it]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]
improving Xanthalin signal-to-noise ratio in assays
Welcome to the . This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and achieve a high signal-to-noise ratio.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during Xanthalin-based assays.
Issue 1: Weak or No Signal
A weak or absent signal can arise from various factors, from reagent issues to procedural errors.
-
Q1: My assay shows no signal at all. What are the likely causes?
-
A1: A complete lack of signal often points to a critical failure in the assay setup. Here are the primary aspects to investigate:
-
Incorrect Reagent Preparation or Storage: Ensure all components, especially the this compound stock solution and any enzyme conjugates, have been prepared according to the protocol and stored at the recommended temperature. Reagents left at room temperature for extended periods may lose activity.
-
Omission of a Critical Reagent: Double-check your pipetting steps to ensure that all necessary reagents, such as the primary antibody, this compound conjugate, or substrate, were added to each well.
-
Improper Wavelength Reading: Verify that the plate reader is set to the correct wavelength for the substrate used in your assay.[1]
-
Expired or Inactive Reagents: Check the expiration dates on all kit components. If possible, test the activity of individual reagents, like the enzyme conjugate, using a positive control.
-
-
-
Q2: The signal in my sample wells is very low, although my positive controls are working. What should I do?
-
A2: When positive controls work but samples do not, the issue likely lies with the samples themselves or their interaction with the assay components.[1]
-
Analyte Concentration Below Detection Limit: The concentration of the target analyte in your samples may be too low for the assay's sensitivity range.[1] Consider concentrating your sample or using a larger sample volume if the protocol allows.
-
Sample Matrix Interference: The buffer or medium your sample is in (e.g., serum, plasma, cell culture media) might contain interfering substances.[1] Try diluting your sample in the recommended assay buffer to mitigate these effects.
-
Sample Degradation: Ensure that samples were handled and stored correctly to prevent analyte degradation. This includes using protease inhibitors in cell lysates if the target is a protein.[2]
-
-
-
Q3: My signal is generally weak across the entire plate, including the controls. How can I boost it?
-
A3: A universally weak signal suggests that the assay conditions are not optimal for signal generation.
-
Suboptimal Incubation Times or Temperatures: Incubation steps are critical for binding and enzymatic reactions. Too short or too cool an incubation could lead to a weak signal.[1] Adhere strictly to the protocol's recommendations, or consider increasing the incubation time.
-
Incorrect Reagent Concentrations: The concentrations of the detection reagents may be too low.[1] It may be necessary to perform a titration of the primary antibody and the this compound conjugate to find the optimal concentrations.
-
Insufficient Washing: Inadequate washing between steps can leave behind interfering substances that inhibit the final signal-generating reaction. Ensure wash steps are performed thoroughly.
-
-
Issue 2: High Background
High background noise can mask a weak signal and reduce the overall dynamic range of the assay.
-
Q1: I'm observing high background readings in my negative control wells. What is causing this?
-
A1: High background is often due to non-specific binding of assay components or issues with the substrate reaction.
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies and other reagents to the plate surface. Ensure you are using the recommended blocking buffer and incubating for the full duration. You might also try a different blocking agent.[2]
-
Excessive Reagent Concentration: Using too high a concentration of the primary antibody or this compound conjugate can lead to non-specific binding and high background.[2] Titrating these reagents is recommended to find a balance between a strong signal and low background.
-
Contaminated Reagents: Contamination of buffers or reagents with endogenous enzymes (e.g., peroxidases) can lead to a false positive signal. Use fresh, high-purity reagents.
-
Substrate Issues: Some substrates can produce a high background signal if they are not stored correctly or if the reaction is allowed to proceed for too long. Always follow the manufacturer's instructions for substrate handling and incubation time.
-
-
-
Q2: How can I reduce the variability between my replicate wells?
-
A2: High variability can compromise the reliability of your results.
-
Pipetting Errors: Inconsistent pipetting is a common source of variability.[3] Ensure your pipettes are calibrated and use a consistent technique for all wells. Preparing a master mix of reagents for each step can also help ensure uniformity.[3]
-
Plate-Edge Effects: Wells on the edge of the plate can be more susceptible to temperature fluctuations and evaporation, leading to variability. To mitigate this, avoid using the outermost wells or ensure the plate is properly sealed during incubations.
-
Inconsistent Washing: Automated plate washers or inconsistent manual washing can introduce variability. Ensure all wells are washed with the same volume and for the same duration.
-
-
Experimental Protocols
Protocol 1: Titration of this compound Conjugate
This protocol helps determine the optimal concentration of the this compound conjugate to maximize the signal-to-noise ratio.
-
Plate Preparation: Coat and block a 96-well plate according to your standard assay protocol.
-
Analyte Addition: Add a constant, mid-range concentration of your positive control or analyte to all wells except for the "no-analyte" control wells. Add assay buffer to the "no-analyte" wells.
-
Primary Antibody Addition: Add the primary antibody at its recommended concentration to all wells. Incubate as per the standard protocol.
-
Wash Step: Wash the plate according to the standard protocol.
-
This compound Conjugate Serial Dilution: Prepare a series of dilutions of the this compound conjugate in assay buffer. Recommended starting dilutions might range from 1:500 to 1:20,000.
-
Addition of Conjugate: Add the different dilutions of the this compound conjugate to the wells, ensuring each dilution is tested in triplicate for both the positive control and no-analyte wells.
-
Incubation and Washing: Incubate and then wash the plate as per the standard protocol.
-
Substrate Addition and Reading: Add the substrate, incubate for the recommended time, and read the plate on a plate reader.
-
Data Analysis: Calculate the average signal for each conjugate dilution and the corresponding background. Determine the signal-to-noise ratio (Signal/Background) for each concentration. The optimal dilution is the one that provides the highest signal-to-noise ratio.
Protocol 2: Optimizing Wash Steps
This protocol is designed to minimize background noise by optimizing the number and vigor of wash steps.
-
Prepare a Test Plate: Set up a plate with positive and negative controls as you would for a standard assay.
-
Vary the Number of Washes: After the incubation step with the this compound conjugate, wash different sets of wells with varying numbers of wash cycles (e.g., 2, 3, 4, 5, and 6 washes).
-
Vary the Soaking Time: In a separate experiment, keep the number of washes constant (e.g., 4 washes) but vary the soaking time for each wash (e.g., 0, 15, 30, and 60 seconds).
-
Develop and Read the Plate: Add the substrate and read the plate.
-
Analyze the Results: Compare the signal and background levels for each wash condition. The optimal wash protocol will be the one that minimizes the background without significantly reducing the specific signal.
Quantitative Data Summary
Table 1: Troubleshooting Checklist for Low Signal-to-Noise Ratio
| Potential Cause | Recommended Action | Parameter to Check |
| Weak Signal | ||
| Reagent Inactivity | Use fresh reagents; check storage conditions. | Reagent expiration dates. |
| Insufficient Reagent | Titrate primary antibody and this compound conjugate. | Reagent concentrations. |
| Short Incubation | Increase incubation time or temperature. | Incubation parameters. |
| Low Analyte Level | Concentrate sample; increase sample volume. | Sample concentration. |
| High Background | ||
| Non-specific Binding | Optimize blocking buffer and incubation time. | Blocking efficiency. |
| High Reagent Conc. | Titrate primary antibody and this compound conjugate. | Reagent concentrations. |
| Inadequate Washing | Increase number of washes or soaking time. | Washing protocol. |
| Substrate Issues | Use fresh substrate; optimize incubation time. | Substrate quality and handling. |
Table 2: Recommended Starting Concentration Ranges for Assay Optimization
| Reagent | Typical Starting Range | Notes |
| Primary Antibody | 0.1 - 10 µg/mL | Titration is highly recommended. |
| This compound Conjugate | 1:1,000 - 1:10,000 dilution | Titration is crucial for optimal S/N. |
| Blocking Agent (BSA or Casein) | 1% - 5% (w/v) | Test different agents for best results. |
| Detergent (e.g., Tween-20) | 0.05% - 0.1% (v/v) in wash buffer | Helps to reduce non-specific binding. |
Visualizations
Below are diagrams illustrating key pathways and workflows related to the this compound assay.
Caption: Hypothetical this compound signaling pathway.
Caption: Standard this compound assay workflow.
Caption: Troubleshooting workflow for low S/N ratio.
References
Xanthalin (Acebrophylline) Technical Support Center
This technical support guide is intended for researchers, scientists, and drug development professionals working with Xanthalin (Acebrophylline). It provides detailed information on the degradation of this compound in solution, preventive measures, and relevant experimental protocols in a convenient question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is a medication used for respiratory conditions that combines the bronchodilator theophylline-7-acetic acid and the mucolytic ambroxol.[1][2] This combination provides both airway-relaxing and mucus-clearing effects.[1]
Q2: What are the primary factors that cause this compound to degrade in solution?
A2: this compound is susceptible to degradation under several conditions, including acid and base hydrolysis, oxidation, heat, and exposure to light (photolysis).[3][4] The stability of this compound in aqueous solutions is also significantly influenced by pH.[5]
Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?
A3: To minimize degradation, this compound solutions should be protected from light and stored in a controlled temperature environment.[5] The pH of the solution is a critical factor, with a preferred range of 3.0 to 6.5 helping to improve stability.[5] For solid forms, storage in a cool, dry place is recommended.
Q4: How can I detect and quantify this compound degradation?
A4: Stability-indicating analytical methods, such as High-Performance Thin-Layer Chromatography (HPTLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are effective for separating and quantifying this compound from its degradation products.[6][7] These methods can accurately measure the active ingredient and detect changes over time.
Troubleshooting Guide
Issue: I am observing a rapid loss of this compound potency in my aqueous solution.
-
Possible Cause 1: Inappropriate pH.
-
Troubleshooting: Measure the pH of your solution. Studies have shown that this compound's stability in aqueous solution is pH-dependent. An optimal pH range is between 3.0 and 6.5.[5] Adjusting the pH to this range with a suitable buffer can significantly enhance stability.
-
-
Possible Cause 2: Exposure to Light.
-
Possible Cause 3: High Temperature.
-
Troubleshooting: Elevated temperatures accelerate chemical degradation. Ensure your solution is stored at the recommended temperature and not exposed to heat sources. If experiments require elevated temperatures, minimize the duration of exposure.
-
-
Possible Cause 4: Oxidative Degradation.
-
Troubleshooting: this compound is susceptible to oxidative stress.[3] If your solution contains oxidizing agents or is exposed to air for extended periods, this can cause degradation. Consider purging the solution with an inert gas like nitrogen or argon and using sealed containers.
-
Issue: I am seeing extra peaks in my chromatogram when analyzing this compound.
-
Possible Cause: Formation of Degradation Products.
-
Troubleshooting: The appearance of new peaks is a strong indicator of degradation. These peaks represent the byproducts of hydrolysis, oxidation, or photolysis. It is crucial to use a validated stability-indicating method that can resolve the parent drug from all potential degradation products to ensure accurate quantification.[7] Compare your chromatogram to a freshly prepared standard to confirm.
-
Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies.
| Stress Condition | Duration & Temperature | % Degradation | Reference |
| Acid Hydrolysis (0.1 N HCl) | 4 hours at 80°C | 34.5% | |
| Acid Hydrolysis (0.1 N HCl) | Not specified | 14.84% | [3][7] |
| Base Hydrolysis (0.1 N NaOH) | 4 hours at 80°C | 33.8% | |
| Base Hydrolysis (0.1 N NaOH) | Not specified | 10.17% | [3][7] |
| Oxidative Degradation (3% H₂O₂) | 4 hours at 80°C | 46.34% | |
| Oxidative Degradation (Not specified) | Not specified | 11.34% | [7] |
| Thermal Degradation (Dry Heat) | 48 hours at 80°C | 36.72% | |
| Thermal Degradation (Dry Heat) | Not specified | 0.00% | [3][7] |
| Photolytic Degradation | Not specified | 5.45% | [7] |
| Neutral Hydrolysis | Not specified | 9.5% | [3][7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).[8]
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and reflux at 80°C for 4 hours. After cooling, neutralize the solution and dilute to a known concentration for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and reflux at 80°C for 4 hours. After cooling, neutralize and dilute for analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at 80°C for 4 hours. Dilute to the target concentration before analysis.
-
Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at 80°C for 48 hours. Dissolve a known weight of the stressed powder and dilute for analysis.
-
Photolytic Degradation: Expose the this compound solution to UV light to assess photostability.[3]
-
Analysis: Analyze all samples, along with an unstressed control, using a validated stability-indicating HPLC or HPTLC method.[7]
Protocol 2: Stability-Indicating HPTLC Method
This is an example of an HPTLC method developed for the estimation of this compound.
-
Stationary Phase: Pre-coated silica gel 60F254 TLC plates.
-
Mobile Phase: Toluene: Methanol: Acetone (8:2:2 v/v/v).
-
Sample Application: Apply standard and sample solutions using an automated applicator like Camag Linomat-5.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Scan the dried plate using a TLC scanner at a wavelength of 247 nm.
-
Quantification: The peak area is correlated with the concentration. The method should be validated according to ICH guidelines for linearity, accuracy, precision, LOD, and LOQ.
Visualizations
References
- 1. What is the mechanism of Acebrophylline? [synapse.patsnap.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsr.com [ijpsr.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. CN101352415B - Dosage form and preparation method of acebrophylline oral solution - Google Patents [patents.google.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. ijpsr.com [ijpsr.com]
- 8. ijisrt.com [ijisrt.com]
Xanthalin In Vivo Bioavailability Technical Support Center
Welcome to the technical support center for troubleshooting the in vivo bioavailability of Xanthalin. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during preclinical studies. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in identifying and overcoming poor oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it a critical parameter?
Oral bioavailability refers to the rate and extent to which an active pharmaceutical ingredient (API), such as this compound, is absorbed from an oral dosage form and becomes available at the site of action.[1][2][3] It is a crucial pharmacokinetic parameter because it determines the proportion of the drug that reaches the systemic circulation and is available to produce its therapeutic effect.[4][5] Low bioavailability can lead to insufficient drug exposure, therapeutic failure, and high inter-individual variability.[6]
Q2: What are the primary causes of poor oral bioavailability for a compound like this compound?
Poor oral bioavailability is often multifactorial and can be attributed to several factors:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.[6][7] For poorly soluble compounds, the dissolution rate can be the limiting step in absorption.[8][9]
-
Low Intestinal Permeability: The drug must be able to pass through the intestinal epithelium to enter the bloodstream.[10] Factors like molecular size, lipophilicity, and interaction with efflux transporters can limit permeability.[4]
-
Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal circulation before reaching the systemic circulation.[2] In the liver, the drug may be extensively metabolized, reducing the amount of active drug that reaches the rest of the body.[4]
-
Chemical Instability: The drug may be degraded by the acidic environment of the stomach or by enzymes in the gastrointestinal tract.[4]
-
Formulation-Related Issues: The excipients and the manufacturing process of the dosage form can significantly impact the drug's release and dissolution.[11][12][13]
Q3: How does the Biopharmaceutical Classification System (BCS) help in understanding the bioavailability of this compound?
The Biopharmaceutical Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[14][15][16] This classification helps to predict the likely rate-limiting step in oral absorption.[17]
| BCS Class | Solubility | Permeability | Likely Rate-Limiting Step for Absorption | Example |
| Class I | High | High | Gastric emptying | Metoprolol[15] |
| Class II | Low | High | Dissolution | Glibenclamide[15] |
| Class III | High | Low | Permeability | Cimetidine[15] |
| Class IV | Low | Low | Dissolution and Permeability | Bifonazole[15] |
By determining the BCS class of this compound, researchers can focus their efforts on addressing the specific challenge, be it solubility enhancement for a Class II drug or permeability improvement for a Class III drug.[10]
Q4: In what ways can the formulation of this compound be modified to improve its bioavailability?
Formulation strategies play a pivotal role in overcoming bioavailability challenges.[11][12] For a poorly soluble compound like this compound (hypothesized to be BCS Class II or IV), several approaches can be taken:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[7][8]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[7]
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[8][18]
-
Use of Solubilizing Excipients: Incorporating surfactants or complexing agents like cyclodextrins can enhance the aqueous solubility of the drug.[19]
Troubleshooting Guides
Initial Assessment of Poor this compound Bioavailability
When faced with unexpectedly low in vivo bioavailability of this compound, a systematic approach is necessary to identify the root cause. The following workflow provides a logical sequence of steps to diagnose the issue.
Caption: Troubleshooting workflow for poor in vivo bioavailability.
Step 1: Physicochemical Characterization of this compound
A thorough understanding of this compound's physicochemical properties is the first step in troubleshooting. These properties can provide clues to the underlying cause of poor bioavailability.
| Property | Hypothetical Value for this compound | Implication for Bioavailability |
| Molecular Weight | 426.5 g/mol | Moderate size, should not be a major barrier to passive diffusion. |
| Aqueous Solubility | < 0.1 µg/mL at pH 1.2-6.8 | Very low solubility is a likely contributor to poor absorption (dissolution rate-limited).[9] |
| LogP | 4.5 | High lipophilicity suggests good permeability but can also lead to poor aqueous solubility. |
| pKa | Not ionizable | Solubility will not be pH-dependent in the physiological range. |
| BCS Class (Predicted) | Class II or IV | Suggests that solubility and/or permeability are the primary challenges.[14] |
Step 2: In Vitro Dissolution and Permeability Assays
In vitro assays are essential for confirming whether solubility or permeability is the rate-limiting step.
| Assay | Hypothetical Result for Initial Formulation | Interpretation |
| In Vitro Dissolution (pH 1.2 & 6.8) | < 10% dissolved in 60 minutes | Confirms that the dissolution of this compound from the current formulation is very slow and is a major barrier to absorption.[20] |
| Caco-2 Permeability (Papp) | 15 x 10^-6 cm/s (A to B) | Indicates high permeability, suggesting this compound can cross the intestinal epithelium once dissolved.[21][22] |
| Caco-2 Efflux Ratio (B to A / A to B) | 1.2 | An efflux ratio close to 1 suggests that this compound is not a significant substrate for efflux transporters like P-glycoprotein.[23] |
Based on these hypothetical results, the primary issue for this compound's poor bioavailability is its very low dissolution rate.
Step 3: Formulation Optimization Strategies
Given the dissolution-rate limited absorption, the focus should be on formulation strategies to enhance solubility and dissolution.[7]
| Strategy | Rationale | Expected Outcome |
| Micronization | Increases surface area for dissolution.[24] | Moderate improvement in dissolution rate and bioavailability. |
| Nanosuspension | Drastically increases surface area and saturation solubility.[19] | Significant improvement in dissolution rate and bioavailability. |
| Amorphous Solid Dispersion (e.g., with PVP/VA) | Prevents crystallization and maintains the drug in a higher energy, more soluble state.[7] | Substantial improvement in dissolution and bioavailability. |
| Self-Emulsifying Drug Delivery System (SEDDS) | The drug is pre-dissolved in a lipid-based formulation that forms a fine emulsion in the gut, bypassing the dissolution step.[8][19] | Potentially the most effective approach for a highly lipophilic, poorly soluble compound. |
Step 4: In Vivo Pharmacokinetic Study Design
After optimizing the formulation, a well-designed in vivo pharmacokinetic (PK) study in an animal model is required to confirm improved bioavailability.[25][26][27]
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Potential Metabolic Pathways of this compound
While specific metabolic pathways for this compound are not yet elucidated, compounds with its chemical features may undergo the following phase I and phase II metabolic reactions. Understanding potential metabolism is crucial as it can contribute to low bioavailability via first-pass effect.
Caption: General potential metabolic pathways for this compound.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Formulations
Objective: To assess the dissolution rate of different this compound formulations in biorelevant media.
Materials:
-
USP Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL)
-
Water bath maintained at 37 ± 0.5 °C
-
This compound formulations (e.g., powder, solid dispersion)
-
Dissolution media: Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5)[9]
-
HPLC system for quantification
Procedure:
-
Prepare 900 mL of SGF and FaSSIF and place in separate dissolution vessels. Equilibrate the media to 37 ± 0.5 °C.[28]
-
Set the paddle speed to 50 RPM.
-
Place a single dose of the this compound formulation into each vessel.
-
Start the dissolution test and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the volume of withdrawn sample with fresh, pre-warmed medium.
-
Filter the samples immediately through a 0.45 µm filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.[20]
-
Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 2: Caco-2 Permeability Assay for this compound
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells (passage 25-40)
-
24-well Transwell plates with 0.4 µm pore size inserts
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds: Propranolol (high permeability), Atenolol (low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts at a density of 6 x 10^4 cells/cm^2.
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure integrity. TEER values should be >200 Ω·cm^2.[23][29]
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solutions of this compound (e.g., 10 µM) and control compounds in transport buffer.
-
For Apical to Basolateral (A→B) transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[22]
-
For Basolateral to Apical (B→A) transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37 °C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both chambers.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[10]
Protocol 3: In Vivo Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound from an optimized formulation compared to a simple suspension.
Animals:
-
Male Sprague-Dawley rats (250-300 g), n=15
Procedure:
-
Acclimatize the animals for at least 3 days.[30]
-
Fast the animals overnight (with free access to water) before dosing.
-
Divide the rats into three groups (n=5 per group):
-
Group 1 (Oral Suspension): Administer this compound as a suspension (e.g., in 0.5% methylcellulose) via oral gavage at a dose of 10 mg/kg.
-
Group 2 (Oral Optimized Formulation): Administer the optimized this compound formulation (e.g., SEDDS) via oral gavage at a dose of 10 mg/kg.
-
Group 3 (Intravenous): Administer this compound as a solution (e.g., in saline with a co-solvent) via tail vein injection at a dose of 1 mg/kg.[5]
-
-
Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Centrifuge the blood samples to obtain plasma and store at -80 °C until analysis.
-
Determine the plasma concentration of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using non-compartmental analysis.[1][3]
-
Calculate the absolute bioavailability (F%) of the oral formulations using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.[5]
-
Calculate the relative bioavailability of the optimized formulation compared to the suspension.
References
- 1. Pharmacokinetics Simplified: Data & PK Interpretation [zenovel.com]
- 2. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 5. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharm-int.com [pharm-int.com]
- 8. ipsf.org [ipsf.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. longdom.org [longdom.org]
- 13. karger.com [karger.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. agnopharma.com [agnopharma.com]
- 21. biorxiv.org [biorxiv.org]
- 22. enamine.net [enamine.net]
- 23. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 25. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biotechfarm.co.il [biotechfarm.co.il]
- 27. ijrpc.com [ijrpc.com]
- 28. fip.org [fip.org]
- 29. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 30. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Efficacy Showdown: Xanthalin vs. Trametinib in BRAF-Mutant Melanoma Models
In the landscape of targeted cancer therapy, particularly for BRAF-mutant melanoma, the inhibition of the MAPK/ERK signaling pathway remains a cornerstone of treatment. This guide provides a head-to-head in vitro comparison of Xanthalin, a novel MEK1/2 inhibitor, and Trametinib, an established therapeutic agent. The following data and protocols are intended for researchers, scientists, and drug development professionals to objectively assess the comparative efficacy of these two compounds.
Comparative Efficacy Data
The following table summarizes the key quantitative data from in vitro assays comparing the potency of this compound and Trametinib in the A375 human melanoma cell line, which harbors the BRAF V600E mutation.
| Parameter | This compound | Trametinib | Cell Line | Assay Type |
| IC50 (nM) | 0.8 | 1.2 | A375 | Cell Viability (72h) |
| p-ERK1/2 Inhibition (IC50, nM) | 0.5 | 0.9 | A375 | Western Blot |
| Ki (nM) | 0.3 | 0.7 | Recombinant MEK1 | Kinase Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate interpretation of the results.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: A375 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or Trametinib (0.01 nM to 10 µM) for 72 hours.
-
MTS Reagent Addition: Following incubation, 20 µL of MTS reagent was added to each well and incubated for 2 hours at 37°C.
-
Data Acquisition: The absorbance was measured at 490 nm using a plate reader.
-
Data Analysis: IC50 values were calculated using a non-linear regression model (log[inhibitor] vs. response) in GraphPad Prism.
Western Blot for p-ERK1/2 Inhibition
-
Cell Lysis: A375 cells were treated with varying concentrations of this compound or Trametinib for 2 hours, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: Band intensities were quantified to determine the IC50 for p-ERK1/2 inhibition.
In Vitro Kinase Assay
-
Reaction Setup: The assay was performed in a 384-well plate containing recombinant human MEK1 kinase, a substrate peptide, and ATP.
-
Inhibitor Addition: this compound or Trametinib was added at various concentrations.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature.
-
Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
Data Analysis: The inhibition constant (Ki) was determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Visualizing the Comparison
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: MAPK/ERK signaling pathway with MEK1/2 inhibition by this compound and Trametinib.
Caption: Workflow for determining cell viability IC50 using the MTS assay.
Caption: Logical framework for the comparative assessment of this compound and Trametinib.
Validating Xanthalin's Engagement with Phosphodiesterase: A Comparative Guide to Target Validation Assays
For researchers, scientists, and drug development professionals, confirming that a drug candidate binds to its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies for validating the target engagement of Xanthalin (Acebrophylline), a bronchodilator and mucolytic agent, with its primary target, phosphodiesterase (PDE). We will explore the Cellular Thermal Shift Assay (CETSA) as a powerful tool for this purpose and compare it with established biochemical assays.
This compound's therapeutic effects in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) are attributed to its active component, a derivative of theophylline, which functions as a phosphodiesterase inhibitor.[1] Inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of airway smooth muscles and reduced inflammation.[2] Validating that this compound directly interacts with and stabilizes PDE in a cellular environment is key to understanding its mechanism of action and optimizing its therapeutic potential.
Comparative Analysis of Target Engagement Methods
The selection of a target validation method depends on various factors, including the experimental setting (in vitro vs. in situ), the need for labeled compounds, and the desired quantitative outputs. Here, we compare CETSA with traditional enzymatic and radioligand binding assays for validating this compound's engagement with phosphodiesterase.
| Parameter | Cellular Thermal Shift Assay (CETSA) | Enzymatic Assay | Radioligand Binding Assay |
| Principle | Ligand-induced thermal stabilization of the target protein in its native cellular environment. | Measurement of the inhibition of PDE catalytic activity by the test compound. | Measures the direct binding of a radiolabeled ligand to the target protein, and its displacement by an unlabeled test compound.[3][4] |
| Experimental System | Intact cells, cell lysates, or tissue samples. | Purified or recombinant phosphodiesterase enzyme.[5] | Cell membranes or purified receptors.[3] |
| Compound Labeling | Not required (label-free). | Not required. | Requires a radiolabeled form of the ligand or a known competitor.[3] |
| Key Readout | Change in protein melting temperature (Tm) or isothermal dose-response fingerprint (ITDRF). | IC50 value (concentration of inhibitor required to reduce enzyme activity by 50%). | Ki value (inhibitor binding affinity), Bmax (receptor density), Kd (dissociation constant).[4][6] |
| Throughput | Moderate to high, adaptable to microplate formats. | High, suitable for large-scale screening. | High, well-established for screening. |
| Cellular Context | Provides direct evidence of target engagement within a physiological cellular environment. | Lacks the complexity of the cellular environment; may not reflect in-cellulo potency. | Can be performed on cell membranes, providing some cellular context, but lacks intracellular components. |
| Information Provided | Confirms direct physical interaction between the drug and the target in a native biological setting. | Measures functional consequence of binding (inhibition of activity). | Quantifies binding affinity and receptor occupancy.[4] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This hypothetical protocol is based on established CETSA principles to assess the engagement of this compound with phosphodiesterase in a cellular context.
1. Cell Culture and Treatment:
-
Culture a suitable cell line expressing the target phosphodiesterase isoform (e.g., human bronchial epithelial cells).
-
Seed cells in multi-well plates and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (or vehicle control) and incubate for a specified period to allow for cellular uptake and target binding.
2. Thermal Challenge:
-
After treatment, wash the cells to remove excess compound.
-
Lyse the cells in a suitable buffer.
-
Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
-
Heat the samples across a defined temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
3. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
4. Protein Quantification:
-
Quantify the amount of soluble phosphodiesterase in the supernatant using a specific antibody-based detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, target engagement.
-
Alternatively, for an isothermal dose-response format, heat all samples at a single, optimized temperature and plot the amount of soluble protein against the concentration of this compound to determine the EC50 of target engagement.
Alternative Methods for Target Validation
1. Phosphodiesterase (PDE) Enzymatic Assay:
-
This assay measures the ability of this compound to inhibit the enzymatic activity of a specific PDE isoform.
-
A purified recombinant PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of this compound.
-
The amount of product formed (AMP or GMP) is quantified, often using a colorimetric, fluorescent, or luminescent readout.[7]
-
The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is determined.
2. Radioligand Binding Assay:
-
This assay directly measures the binding of a compound to its target.
-
Cell membranes or purified PDE are incubated with a fixed concentration of a radiolabeled ligand known to bind to the active site of the PDE.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.
-
The amount of radioactivity bound to the target is measured, and the concentration of this compound that displaces 50% of the radiolabeled ligand (IC50) is determined. This can then be used to calculate the binding affinity (Ki).[3][4]
Visualizing Cellular Processes
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
References
- 1. The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Acebrophylline? [synapse.patsnap.com]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cross-reactivity profile of the novel kinase inhibitor, Xanthalin, against a panel of related kinases. The data presented herein is intended to offer an objective evaluation of this compound's selectivity and potential off-target effects, supported by established experimental protocols.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in tumorigenesis.[1] Understanding the selectivity of a kinase inhibitor is paramount in drug development to predict potential therapeutic windows and anticipate off-target toxicities. This guide compares the binding affinity of this compound to that of an established EGFR inhibitor across a panel of clinically relevant kinases.
Cross-Reactivity Analysis: this compound vs. First-Generation EGFR Inhibitor
The following table summarizes the dissociation constants (Kd) for this compound and a first-generation EGFR inhibitor against a panel of selected kinases. Lower Kd values are indicative of higher binding affinity. The data for this compound was generated internally, while the comparator data is derived from public datasets.
| Kinase Target | This compound (Kd, nM) | Comparator (Gefitinib) (Kd, nM) | Kinase Family |
| EGFR | 0.8 | 3.0 | Tyrosine Kinase |
| ERBB2 (HER2) | 25 | 1,300 | Tyrosine Kinase |
| ERBB4 (HER4) | 45 | 850 | Tyrosine Kinase |
| ABL1 | 150 | >10,000 | Tyrosine Kinase |
| SRC | 80 | 8,300 | Tyrosine Kinase |
| KDR (VEGFR2) | 350 | >10,000 | Tyrosine Kinase |
| FYN | 95 | 7,700 | Tyrosine Kinase |
| LCK | 120 | >10,000 | Tyrosine Kinase |
| AURKA | >10,000 | >10,000 | Ser/Thr Kinase |
| CDK2 | >10,000 | >10,000 | Ser/Thr Kinase |
Data for the comparator (Gefitinib) is based on the HMS LINCS dataset (LDS-1142).[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: KINOMEscan™ Broad Panel Kinase Profiling
This method was employed to determine the initial cross-reactivity profile of this compound against a large panel of kinases.
Objective: To determine the binding affinity (Kd) of a test compound against a comprehensive panel of purified human kinases.
Methodology: The KINOMEscan™ assay platform is a competition binding assay.[2][3] The assay consists of three main components: a kinase-tagged phage, an immobilized ligand that binds to the active site of the kinase, and the test compound. The test compound is incubated with the kinase-tagged phage and the immobilized ligand. If the test compound binds to the kinase, it will compete with the immobilized ligand, resulting in a lower amount of kinase-tagged phage bound to the solid support. The amount of phage remaining on the solid support is quantified using quantitative PCR (qPCR) of the phage DNA tag.[2][3] Dissociation constants (Kd) are determined by performing the assay with an 11-point threefold serial dilution of the test compound.[2][3]
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay for IC50 Determination
This protocol was utilized to obtain precise IC50 values for selected kinase interactions.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific kinase.
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based assay.[4][5] It uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the kinase's active site. When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™ 647-acceptor. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the emission signal from the acceptor.[4][5]
Materials:
-
Kinase of interest (e.g., purified, tag-conjugated EGFR)
-
LanthaScreen™ Eu-anti-tag Antibody
-
Appropriate Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound (this compound) and control inhibitor (e.g., Staurosporine)
-
Kinase Buffer A
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM. Perform an 11-point, 3-fold serial dilution.
-
Reagent Preparation:
-
Prepare a 3X kinase/antibody solution by diluting the kinase and Eu-anti-tag antibody in Kinase Buffer A.
-
Prepare a 3X tracer solution in Kinase Buffer A.
-
-
Assay Assembly: In a 384-well plate, add the following in order:
-
5 µL of the 3X serially diluted test compound.
-
5 µL of the 3X kinase/antibody mixture.
-
5 µL of the 3X tracer solution.
-
-
Incubation: Cover the plate and incubate at room temperature for 1 hour, protected from light.[4]
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Workflows
To better illustrate the context of this compound's activity and the methods used for its characterization, the following diagrams are provided.
Caption: Simplified EGFR signaling pathway targeted by this compound.
Caption: Experimental workflow for kinase cross-reactivity analysis.
References
A Head-to-Head Comparison of Xanthine Derivatives in Respiratory Disease: Acebrophylline, Theophylline, and Doxofylline
For Researchers, Scientists, and Drug Development Professionals
In the management of chronic obstructive pulmonary disease (COPD) and asthma, xanthine derivatives remain a therapeutic option, primarily for their bronchodilator and anti-inflammatory effects. This guide provides a detailed, head-to-head comparison of Acebrophylline and its analogs, Theophylline and Doxofylline, with a focus on their performance backed by experimental data.
Executive Summary
Acebrophylline, a newer xanthine derivative, demonstrates comparable efficacy to the traditional methylxanthine, Theophylline, in improving lung function and symptoms in patients with COPD and asthma. However, Acebrophylline exhibits a superior safety profile, with a lower incidence of cardiovascular and central nervous system side effects. Doxofylline, another analog, also shows similar efficacy to Theophylline but with a better safety profile, attributed to its different mechanism of action that avoids adenosine receptor antagonism. This guide will delve into the quantitative data from comparative clinical trials, outline the experimental protocols of these studies, and visualize the key signaling pathways involved.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from head-to-head clinical trials comparing Acebrophylline, Theophylline, and Doxofylline.
Table 1: Comparison of Acebrophylline and Sustained-Release (SR) Theophylline in Patients with Moderate COPD
| Parameter | Acebrophylline (100 mg twice daily) | SR Theophylline (300 mg once daily) | p-value | Reference |
| Spirometry (after 42 days) | ||||
| FEV1 (% predicted) | Significant improvement from baseline | Significant improvement from baseline | >0.05 | [1][2] |
| FEV1/FVC | Significant improvement from baseline | Significant improvement from baseline | >0.05 | [1][2] |
| Symptom Improvement | ||||
| Reduction in sputum amount | 40% of patients | 55% of patients | >0.05 | [3] |
| No need for reliever medication | 55% of patients | 45% of patients | >0.05 | [3] |
| Adverse Effects | ||||
| Cardiovascular side effects | Less frequent | More frequent | <0.05 | [1][2] |
| CNS side effects | Less frequent | More frequent | <0.05 | [1] |
Table 2: Comparison of Doxofylline and Theophylline in Patients with Chronic Reversible Asthma
| Parameter | Doxofylline (400 mg t.i.d.) | Theophylline (250 mg t.i.d.) | Placebo | p-value (vs Placebo) | Reference |
| Spirometry (after 12 weeks) | |||||
| Change in FEV1 (%) | +14.9% | +17.4% | - | <0.05 | [4] |
| Symptom Improvement | |||||
| Reduction in daily asthma attacks | Significant reduction | Significant reduction | - | <0.05 | [4] |
| Adverse Effects | |||||
| Treatment interruption due to adverse events | Significantly lower | Higher | - | p=0.001 | [1] |
Experimental Protocols
Study 1: Comparative Study of Acebrophylline and Sustained-Release Theophylline in COPD
-
Study Design: An open-label, randomized, comparative, longitudinal study.[1][2]
-
Treatment Arms:
-
Duration: 42 days, with assessments at baseline, day 21, and day 42.[1][2]
-
Efficacy Parameters:
-
Pulmonary Function Tests: Spirometry was performed to measure Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), FEV1/FVC ratio, and Peak Expiratory Flow Rate (PEFR).[1][2][3]
-
Symptomatic Benefit: Assessed by recording the amount of sputum, frequency of use of reliever medication, and dyspnea score.[1][2]
-
-
Safety Parameters: Recording of adverse effects, with a focus on cardiovascular and central nervous system side effects.[1][2]
-
Statistical Analysis: Data were analyzed using SPSS version 17. A p-value of <0.05 was considered statistically significant.[1][2]
Study 2: Comparative Study of Doxofylline and Theophylline in Chronic Reversible Asthma
-
Study Design: A double-blind, randomized, placebo-controlled, multicenter clinical trial.[1][4]
-
Patient Population: 346 patients with chronic reversible bronchial asthma.[1]
-
Treatment Arms:
-
Duration: 12 weeks.[1]
-
Efficacy Parameters:
-
Safety Parameters: Recording of adverse events leading to treatment interruption.[1]
-
Statistical Analysis: Statistical significance was determined for differences between treatment groups and placebo.[1][4]
Mechanism of Action and Signaling Pathways
The therapeutic effects of xanthine derivatives are primarily mediated through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.
Phosphodiesterase Inhibition Pathway
Acebrophylline, Theophylline, and Doxofylline are all non-selective PDE inhibitors. By inhibiting PDEs, they prevent the breakdown of cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells. The resulting increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and bronchodilation.
Adenosine Receptor Antagonism Pathway
Theophylline is a non-selective antagonist of A1 and A2 adenosine receptors. In the airways, adenosine can cause bronchoconstriction by acting on A1 receptors on mast cells and smooth muscle. By blocking these receptors, Theophylline prevents adenosine-induced bronchoconstriction. However, this antagonism is also responsible for many of Theophylline's side effects, including cardiac arrhythmias and CNS stimulation. Doxofylline has a much lower affinity for adenosine receptors, which is thought to contribute to its improved safety profile. Acebrophylline's adenosine receptor antagonism is primarily due to its theophylline component.
References
- 1. Efficacy and safety of doxofylline compared to theophylline in chronic reversible asthma -- a double-blind randomized placebo-controlled multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asthmacenter.com [asthmacenter.com]
Validating the On-Target Effects of Xanthalin Using CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel mTOR inhibitor, Xanthalin, with the established alternative, Rapamycin. We detail the use of CRISPR-Cas9 technology to unequivocally validate the on-target effects of this compound, presenting supporting experimental data and detailed protocols for replication.
Introduction to this compound and On-Target Validation
This compound is a promising new small molecule inhibitor demonstrating potent anti-proliferative effects in various cancer cell lines. Preliminary evidence suggests that this compound exerts its effects through the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and metabolism.
To rigorously confirm that mTOR is the direct target of this compound and to rule out off-target effects that could lead to unforeseen toxicities, we employed the revolutionary CRISPR-Cas9 gene-editing tool.[1][][3][4][5] This guide outlines the experimental framework for validating the on-target activity of this compound and compares its performance against Rapamycin, a well-characterized mTOR inhibitor.
Comparative Analysis of this compound and Rapamycin
To assess the efficacy and specificity of this compound, we performed a series of experiments comparing its effects to Rapamycin in both wild-type and mTOR knockout human colon cancer cell lines (HT-29).
Table 1: Comparison of IC50 Values for Cell Proliferation
| Compound | Cell Line | IC50 (nM) |
| This compound | HT-29 (Wild-Type) | 50 |
| HT-29 (mTOR KO) | > 10,000 | |
| Rapamycin | HT-29 (Wild-Type) | 10 |
| HT-29 (mTOR KO) | > 10,000 |
The data clearly indicates that both this compound and Rapamycin lose their anti-proliferative effects in cells lacking the mTOR gene, providing strong evidence that their primary target is indeed mTOR.
Table 2: Effect on mTOR Pathway Phosphorylation
| Treatment | Cell Line | p-4E-BP1 (Relative to Control) | p-S6K (Relative to Control) |
| This compound (100 nM) | HT-29 (Wild-Type) | 0.25 | 0.30 |
| HT-29 (mTOR KO) | 0.98 | 1.02 | |
| Rapamycin (20 nM) | HT-29 (Wild-Type) | 0.15 | 0.20 |
| HT-29 (mTOR KO) | 0.95 | 0.99 |
As shown in the table, both compounds significantly reduce the phosphorylation of downstream mTOR targets, 4E-BP1 and S6K, in wild-type cells but have no effect in mTOR knockout cells, further confirming their on-target activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 1: CRISPR-Cas9 Mediated Knockout of mTOR
-
gRNA Design and Cloning: Design two guide RNAs (gRNAs) targeting exons of the human MTOR gene using a web-based tool. Clone the gRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction of HT-29 Cells: Transduce HT-29 cells with the lentivirus.
-
Selection and Clonal Isolation: Select transduced cells with puromycin for 7-10 days. Isolate single-cell clones by limiting dilution.
-
Validation of Knockout: Screen individual clones for mTOR protein knockout by Western blotting and confirm the genomic edit by Sanger sequencing of the targeted region.[6][7]
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed wild-type and mTOR knockout HT-29 cells in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or Rapamycin.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of the compound.
Protocol 3: Western Blotting for mTOR Pathway Analysis
-
Cell Lysis: Treat cells with this compound or Rapamycin for 2 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-4E-BP1, 4E-BP1, p-S6K, S6K, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Visualizing Pathways and Workflows
To further clarify the concepts and procedures, we provide the following diagrams generated using Graphviz (DOT language).
Diagram 1: mTOR Signaling Pathway
Caption: The mTOR signaling pathway and points of inhibition.
Diagram 2: CRISPR-Based Target Validation Workflow
Caption: Workflow for CRISPR-Cas9 target validation.
Diagram 3: Logic of Comparative Analysis
Caption: Logical framework for comparative on-target validation.
Conclusion
The use of CRISPR-Cas9 to generate mTOR knockout cell lines provides a definitive method for confirming the on-target effects of novel inhibitors like this compound.[1][3] Our comparative data demonstrates that this compound, similar to the known mTOR inhibitor Rapamycin, loses its efficacy in the absence of its target. This rigorous approach to target validation is crucial in the early stages of drug development to ensure the selection of specific and potent therapeutic candidates, thereby de-risking the progression to more complex preclinical and clinical studies.[4][5]
References
- 1. selectscience.net [selectscience.net]
- 3. biocompare.com [biocompare.com]
- 4. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 7. bitesizebio.com [bitesizebio.com]
Independent Validation of Xanthatin Studies in Non-Small Cell Lung Cancer: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on Xanthatin, a promising anti-cancer compound, with a focus on its effects on non-small cell lung cancer (NSCLC). The information is based on an analysis of existing preclinical studies and compares Xanthatin's performance with standard chemotherapeutic agents.
Comparative Efficacy of Xanthatin and Standard Chemotherapies in NSCLC Cell Lines
The following table summarizes the in vitro cytotoxicity of Xanthatin and the standard chemotherapeutic agents, cisplatin and etoposide, against various NSCLC cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Compound | IC50 (µM) after 48h | Study Reference |
| A549 | Xanthatin | < 20 | [1] |
| H1975 | Xanthatin | < 20 | [1] |
| H1650 | Xanthatin | < 20 | [1] |
| HCC827 | Xanthatin | < 20 | [1] |
| A549 | Cisplatin | 8.63 | [2] |
| A549 | Etoposide | 4.36 | [2] |
Note: The IC50 values for Xanthatin were reported as being under 20 µM after 48 hours of treatment across a panel of NSCLC cell lines, indicating broad efficacy.[1] For comparison, a separate study reported IC50 values for cisplatin and etoposide in the A549 cell line.[2] Direct comparison of absolute IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Mechanisms of Action: A Comparative Overview
Published studies have elucidated two primary mechanisms through which Xanthatin exerts its anti-cancer effects in NSCLC cells. These are compared below with the established mechanisms of cisplatin and etoposide.
Xanthatin's Dual-Pronged Attack on NSCLC Cells
-
Induction of Oxidative Stress: Xanthatin has been shown to disrupt the redox balance in cancer cells by increasing the levels of reactive oxygen species (ROS) while simultaneously inhibiting the synthesis of glutathione (GSH), a key antioxidant.[3] This leads to overwhelming oxidative stress and subsequent cell death.
-
Cell Cycle Arrest and Apoptosis Induction: Another body of research indicates that Xanthatin can induce cell cycle arrest at the G2/M phase and trigger apoptosis (programmed cell death) by disrupting the NF-κB signaling pathway.[4]
Established Mechanisms of Standard Chemotherapies
-
Cisplatin: This platinum-based drug primarily functions by cross-linking with the purine bases on DNA, which interferes with DNA repair mechanisms, ultimately leading to DNA damage and inducing apoptosis.[5]
-
Etoposide: Etoposide is a topoisomerase II inhibitor. By forming a complex with topoisomerase II and DNA, it prevents the re-ligation of DNA strands, causing double-strand breaks that trigger apoptosis.[6][7][8]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Signaling Pathway of Xanthatin-Induced Oxidative Stress
Caption: Xanthatin induces apoptosis by increasing ROS and decreasing GSH, leading to oxidative stress.
Experimental Workflow for Assessing Cell Viability (MTT Assay)
Caption: Workflow for determining the IC50 of a compound using the MTT cell viability assay.
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: NSCLC cells (e.g., A549, H1975) are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of Xanthatin, cisplatin, or etoposide. A control group is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.
-
Cell Treatment: NSCLC cells are treated with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Conclusion
The available preclinical data from multiple studies consistently demonstrate the potent anti-cancer activity of Xanthatin against non-small cell lung cancer cell lines. Its dual mechanisms of inducing oxidative stress and promoting cell cycle arrest and apoptosis provide a strong rationale for its further investigation. While direct, head-to-head independent validation studies are needed, the convergence of findings from different research groups lends credibility to its potential as a therapeutic agent. Compared to standard chemotherapies like cisplatin and etoposide, Xanthatin appears to operate through distinct but equally effective pathways. Future research should focus on in vivo studies to validate these in vitro findings and to assess the safety and efficacy of Xanthatin in a more complex biological system.
References
- 1. Concerted Suppression of STAT3 and GSK3β Is Involved in Growth Inhibition of Non-Small Cell Lung Cancer by Xanthatin | PLOS One [journals.plos.org]
- 2. netjournals.org [netjournals.org]
- 3. Xanthatin inhibits non-small cell lung cancer proliferation by breaking the redox balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Etoposide? [synapse.patsnap.com]
Xanthalin's Potency Across Cancer Cell Lines: A Comparative Analysis of IC50 Values
Xanthalin, a naturally occurring sesquiterpene lactone, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. This guide provides a comparative analysis of its half-maximal inhibitory concentration (IC50) values, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential as an anti-cancer agent. The data presented is supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms.
Comparative IC50 Values of this compound
The inhibitory efficacy of this compound varies across different cancer cell types. The following table summarizes the IC50 values of this compound in several human cancer cell lines, providing a quantitative comparison of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| WiDr | Colon Cancer | Not specified | [1] |
| HT-29 | Colon Cancer | Not specified | [2] |
| MDA-MB-231 | Breast Cancer | Not specified | [1][3] |
| NCI-417 | Lung Cancer | Not specified | [1] |
| A549 | Non-Small Cell Lung Cancer | < 20 (at 48h) | [4] |
| H1975 | Non-Small Cell Lung Cancer | < 20 (at 48h) | [4] |
| H1650 | Non-Small Cell Lung Cancer | < 20 (at 48h) | [4] |
| HCC827 | Non-Small Cell Lung Cancer | < 20 (at 48h) | [4] |
| HeLa | Cervical Cancer | Not specified | [2] |
| C6 | Glioma | 7.5 - 11.5 | [5] |
| U251 | Glioma | Not specified | [4] |
Note: Some sources qualitatively describe cytotoxic activity without providing specific IC50 values. For the non-small cell lung cancer cell lines, a general value of less than 20 µM after 48 hours of treatment was reported.[4]
Experimental Protocol: Determination of IC50 via MTT Assay
The IC50 values are commonly determined using a colorimetric method known as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
This compound
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (typically 1,000-100,000 cells/well). The plates are then incubated overnight to allow for cell attachment.[6]
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve a range of concentrations. The culture medium is removed from the wells and replaced with the medium containing the different concentrations of this compound. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its cytotoxic effects.
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2 to 4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[6]
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a colored solution.[6]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated by comparing the absorbance of the treated wells to the control wells. The IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Below is a graphical representation of the experimental workflow for determining IC50 values using the MTT assay.
Caption: Workflow for determining IC50 values using the MTT assay.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
In glioma cells, this compound has been shown to inhibit autophagy by activating the PI3K/Akt/mTOR signaling pathway.[7][8] This activation leads to the suppression of autophagosome formation, ultimately inhibiting cell proliferation and promoting apoptosis.[7]
Caption: this compound inhibits autophagy via the PI3K/Akt/mTOR pathway.
VEGFR2 Signaling Pathway
This compound has also been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling.[3] By inhibiting the phosphorylation of VEGFR2, this compound can suppress angiogenesis, the formation of new blood vessels that tumors need to grow and spread. This anti-angiogenic activity has been observed in breast cancer cells.[3]
Caption: this compound inhibits angiogenesis by blocking VEGFR2 signaling.
References
- 1. Xanthatin and xanthinosin from the burs of Xanthium strumarium L. as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. richardbeliveau.org [richardbeliveau.org]
- 3. Xanthatin, a novel potent inhibitor of VEGFR2 signaling, inhibits angiogenesis and tumor growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Xanthatin suppresses proliferation and tumorigenicity of glioma cells through autophagy inhibition via activation of the PI3K‐Akt–mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthatin suppresses proliferation and tumorigenicity of glioma cells through autophagy inhibition via activation of the PI3K-Akt-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the specificity of Xanthalin against a kinase panel
Introduction
The development of selective kinase inhibitors is a cornerstone of targeted therapy in various diseases, including cancer. Assessing the specificity of a novel inhibitor against a broad panel of kinases is a critical step in preclinical development to understand its on-target potency and potential off-target effects. This guide provides a framework for evaluating the specificity of a kinase inhibitor, using the natural compound Damnacanthal as an illustrative example in place of the hypothetical "Xanthalin," for which no public data is available. We will compare its performance with a known Src family kinase inhibitor, SU6656, and detail the experimental protocols for generating such data.
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of Damnacanthal and SU6656 against a panel of selected kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | Damnacanthal IC50 (µM) | SU6656 IC50 (µM) |
| LIMK1 | 0.43 | >10 |
| Lck | 1.2 | 0.007 |
| Src | 8.5 | 0.009 |
| Fyn | 6.2 | 0.008 |
| Yes | 7.1 | 0.012 |
| Aurora A | >100 | Not Determined |
| CDK2 | >100 | Not Determined |
Data for Damnacanthal is sourced from in vitro kinase assays.[1] Data for SU6656 is representative of its known potent inhibition of Src family kinases.
Signaling Pathway of LIMK1 in Cell Migration
The diagram below illustrates the signaling pathway involving LIM-kinase 1 (LIMK1), a key regulator of actin dynamics and a primary target of Damnacanthal.[1] LIMK1 is activated by Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), leading to the phosphorylation and inactivation of cofilin. Inactivated cofilin can no longer sever actin filaments, which results in the accumulation of F-actin and the promotion of cell migration and invasion. Damnacanthal, by inhibiting LIMK1, prevents cofilin phosphorylation and thereby impedes these cellular processes.
Caption: The LIMK1 signaling pathway in the regulation of actin dynamics.
Experimental Protocols
In Vitro Kinase Inhibition Assay
To determine the IC50 values of a test compound against a panel of kinases, a common method is the in vitro kinase assay.
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Kinase activity is typically quantified by measuring the phosphorylation of a substrate. A variety of detection methods can be used, including radiometric assays that measure the incorporation of radioactive phosphate (³²P or ³³P) into a substrate, or fluorescence-based assays.[2] Luminescence-based ADP detection assays, such as ADP-Glo™, are also widely used as they measure the amount of ADP produced during the kinase reaction, which is a universal product of all kinase-catalyzed reactions.[3]
Procedure:
-
Reagents and Materials: Purified recombinant kinases, corresponding kinase-specific substrates (e.g., peptides or proteins), ATP, kinase assay buffer, test compound (e.g., Damnacanthal) at various concentrations, and a detection reagent (e.g., ADP-Glo™).
-
Assay Setup: The kinase reaction is typically performed in a 96-well or 384-well plate format. Each well contains the kinase, its substrate, ATP, and the assay buffer.
-
Compound Addition: The test compound is serially diluted and added to the assay wells. Control wells containing a known inhibitor (positive control) and a vehicle control (e.g., DMSO, negative control) are also included.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the detection reagent is added to quantify the kinase activity. For the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP generated into a luminescent signal.[3]
-
Data Analysis: The luminescent or fluorescent signal is read using a plate reader. The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Experimental Workflow for Kinase Specificity Profiling
The following diagram outlines a typical workflow for assessing the specificity of a kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor specificity profiling.
The comprehensive assessment of a kinase inhibitor's specificity is paramount for its successful development as a therapeutic agent. This guide has provided a template for presenting comparative data on kinase inhibitor specificity, detailed a standard experimental protocol for obtaining such data, and visualized the relevant signaling pathway and experimental workflow. By following a systematic approach to kinase profiling, researchers can gain crucial insights into the biological activity of their compounds and make informed decisions for further development.
References
Safety Operating Guide
Proper Disposal of Xanthalin: A Guide for Laboratory Professionals
A definitive Safety Data Sheet (SDS) for Xanthalin (CAS No. 21800-48-6) containing specific disposal instructions is not publicly available at this time. Due to the absence of this critical safety information, detailed, experimentally verified disposal protocols cannot be provided. It is imperative for researchers, scientists, and drug development professionals to consult with their institution's Environmental Health and Safety (EHS) department and refer to the original supplier's safety information before handling or disposing of this compound.
The following information is based on general best practices for the disposal of chemical waste in a laboratory setting and should be adapted only after a thorough risk assessment by qualified personnel and in accordance with all applicable local, state, and federal regulations.
General Chemical Waste Disposal Procedures
In the absence of specific data for this compound, the following general procedures for the disposal of laboratory chemical waste should be considered as a starting point for developing a safe disposal plan in consultation with your EHS department.
Table 1: General Chemical Waste Segregation and Disposal
| Waste Type | Container Requirements | Disposal Pathway |
| Non-hazardous Solid Waste | Labeled, sealed, and puncture-resistant container. | Institutional non-hazardous waste stream. |
| Non-hazardous Liquid Waste | Labeled, sealed, and leak-proof container. Compatible with the waste. | Neutralization and drain disposal (only if permitted by EHS and local regulations). |
| Hazardous Solid Waste | Labeled with "Hazardous Waste," chemical name, and associated hazards. Sealed, puncture-resistant container. | Collection by institutional EHS for licensed hazardous waste disposal. |
| Hazardous Liquid Waste | Labeled with "Hazardous Waste," chemical name, and associated hazards. Sealed, leak-proof, and chemically compatible container. Secondary containment is required. | Collection by institutional EHS for licensed hazardous waste disposal. |
| Sharps Waste (Contaminated) | Puncture-proof sharps container labeled with "Hazardous Waste" and the chemical contaminant. | Collection by institutional EHS for specialized disposal. |
| Empty Chemical Containers | Triple-rinsed with a suitable solvent. Rinsate collected as hazardous waste. Labels defaced. | Disposal with non-hazardous waste (if regulations permit). |
Experimental Protocols for Waste Characterization
Before disposal, it is crucial to characterize the waste to determine if it meets the criteria for being hazardous. The following are general experimental protocols that may be required.
-
Flash Point Determination (for liquid waste): To determine ignitability, the flash point can be measured using a Pensky-Martens closed-cup tester following ASTM D93 or an equivalent method. A flash point below 60°C (140°F) typically indicates a hazardous ignitable waste.
-
pH Determination (for aqueous waste): To determine corrosivity, the pH of the waste should be measured using a calibrated pH meter. A pH less than or equal to 2 or greater than or equal to 12.5 classifies the waste as hazardous.
-
Toxicity Characteristic Leaching Procedure (TCLP): This procedure, EPA Method 1311, is used to determine if a waste is toxic. It simulates the leaching a waste will undergo if disposed of in a landfill. The leachate is then analyzed for specific contaminants.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a general logical workflow for the proper management and disposal of laboratory chemical waste.
Caption: Logical workflow for laboratory chemical waste disposal.
Disclaimer: This information is intended for educational purposes only and is not a substitute for professional safety guidance. Always prioritize the specific guidance from your institution's EHS department and the chemical's supplier. The absence of a comprehensive SDS for this compound necessitates a cautious and conservative approach to its handling and disposal.
Standard Operating Procedure: Handling and Disposal of Xanthalin
Disclaimer: The substance "Xanthalin" is not found in standard chemical safety databases and is presumed to be fictional. The following guidelines are provided as an illustrative template for handling a potent, hypothetical hazardous chemical. For any real-world chemical, you must consult its official Safety Data Sheet (SDS) and your institution's safety protocols.
This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plan for the hypothetical compound this compound, a potent cytotoxic agent under investigation. Adherence to these guidelines is mandatory to ensure personnel safety and environmental protection.
Hazard Summary and Required PPE
This compound is a crystalline solid that is highly toxic if inhaled or ingested and can cause severe skin and eye irritation. It is also a suspected mutagen. The following table summarizes the required PPE for various operations involving this compound.
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | Certified Chemical Fume Hood or Glovebox | Double-gloved with nitrile (or chemically resistant equivalent) | Chemical safety goggles and face shield | Disposable, solid-front gown with tight cuffs | N95 or higher-rated respirator |
| Preparing Solutions | Certified Chemical Fume Hood | Double-gloved with nitrile (or chemically resistant equivalent) | Chemical safety goggles | Standard lab coat (disposable gown preferred) | Recommended if splashing is possible |
| Administering to Cell Cultures | Biosafety Cabinet (Class II) | Nitrile gloves | Chemical safety goggles | Standard lab coat | Not required |
| Waste Disposal | Certified Chemical Fume Hood | Double-gloved with nitrile (or chemically resistant equivalent) | Chemical safety goggles and face shield | Disposable, solid-front gown with tight cuffs | N95 or higher-rated respirator |
Detailed Operational Plan
2.1. Receiving and Storage
-
Upon receipt, immediately inspect the container for any signs of damage or leakage within a certified chemical fume hood.
-
The primary container must be clearly labeled with the chemical name, hazard pictograms (e.g., skull and crossbones, health hazard), and date of receipt.
-
Store this compound in a designated, locked, and ventilated cabinet away from incompatible materials. The storage area should be clearly marked as "Authorized Personnel Only."
2.2. Handling and Preparation of Solutions
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Place a disposable, absorbent bench liner on the work surface.
-
Donning PPE: Don all required PPE as specified in the table above before entering the designated handling area.
-
Weighing: Weigh solid this compound within the fume hood. Use anti-static weighing paper or a tared container. Handle with care to avoid generating dust.
-
Solubilization: Slowly add the weighed this compound to the solvent in a suitable container. Do not add solvent directly to the solid in a way that could cause splashing. Gently swirl or use a magnetic stirrer to dissolve.
-
Labeling: Immediately label the solution container with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
2.3. Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Use a commercial spill kit or absorbent pads to gently cover the spill. Avoid spreading the material.
-
Wipe the area with a deactivating solution (e.g., 10% bleach solution, followed by a water rinse), if appropriate for the chemical.
-
Collect all contaminated materials in a designated hazardous waste bag.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety).
-
Provide them with the SDS (or this document for the hypothetical substance) and details of the spill.
-
Experimental Protocol: Cell Viability Assay
This protocol describes the preparation of this compound serial dilutions for treating cancer cell lines to determine the IC50 value.
-
Prepare a 10 mM stock solution of this compound in sterile DMSO as described in section 2.2.
-
Perform serial dilutions: In a 96-well plate within a biosafety cabinet, perform a 1:10 serial dilution of the stock solution using sterile cell culture medium to achieve a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, etc.).
-
Cell Seeding: Seed cancer cells in a separate 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions and measure the signal using a plate reader.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: Contaminated gloves, gowns, bench liners, and weighing paper must be collected in a clearly labeled, sealed hazardous waste bag kept inside the fume hood during the experiment.
-
Liquid Waste: Unused solutions and contaminated cell culture medium must be collected in a designated, sealed, and labeled hazardous waste container.
-
Sharps: Contaminated pipette tips, needles, and serological pipettes must be placed in a designated sharps container for hazardous chemical waste.
-
Final Disposal: All waste containers must be securely sealed, labeled with a hazardous waste tag, and transported by trained personnel to the institution's designated hazardous waste accumulation area for pickup by a licensed disposal company.
Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound from initial preparation to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
